(3-Butoxy-4-chlorophenyl)boronic acid
Description
Properties
IUPAC Name |
(3-butoxy-4-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCPSNXXLWLQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681672 | |
| Record name | (3-Butoxy-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-36-7 | |
| Record name | Boronic acid, B-(3-butoxy-4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Butoxy-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Butoxy-4-chlorophenyl)boronic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of (3-Butoxy-4-chlorophenyl)boronic acid
Abstract
This compound and its isomers are versatile intermediates in organic synthesis, primarily utilized as key building blocks in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Butoxy-3-chlorophenyl)boronic acid, a closely related and commercially available isomer. The document details experimental protocols for its synthesis and its application in the Suzuki-Miyaura cross-coupling reaction. Furthermore, it explores the broader significance of boronic acids in the field of drug discovery and development, highlighting their role in the synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this class of compounds.
Core Chemical and Physical Properties
The properties of substituted phenylboronic acids are crucial for their handling, storage, and application in chemical reactions. While specific experimental data for this compound is not widely published, the data for the closely related isomer, (4-Butoxy-3-chlorophenyl)boronic acid (CAS No. 480438-55-9), provides a reliable reference.[1]
Table 1: Physicochemical Properties of (4-Butoxy-3-chlorophenyl)boronic acid
| Property | Value |
| Molecular Formula | C₁₀H₁₄BClO₃ |
| Molecular Weight | 228.48 g/mol [2] |
| CAS Number | 480438-55-9[1] |
| Appearance | White to off-white powder |
| Melting Point | Data not widely available |
| Boiling Point | Data not widely available |
| Solubility | Soluble in organic solvents like DMSO, methanol, and THF. |
| Purity | Typically ≥98% |
Note: Some physical properties like melting and boiling points are not consistently reported in public literature and should be determined experimentally.
Synthesis and Purification
Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[3][4]
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of substituted phenylboronic acids, adapted for the target molecule.
Materials:
-
1-Bromo-3-butoxy-4-chlorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), 2M solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: Under an inert nitrogen atmosphere, flame-dried glassware is charged with magnesium turnings. A solution of 1-bromo-3-butoxy-4-chlorobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78°C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added slowly to the reaction mixture, maintaining the low temperature to prevent over-addition of the Grignard reagent to the borate ester.[3] The reaction is allowed to stir at this temperature for 2-3 hours.
-
Hydrolysis: The reaction is warmed to 0°C and quenched by the slow addition of 2M HCl. The mixture is stirred for at least one hour to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. The solution is cooled slowly to induce crystallization. The resulting white to off-white crystals are collected by vacuum filtration and dried under high vacuum.
Diagram 1: General Synthesis of Arylboronic Acids
Caption: Workflow for the synthesis of arylboronic acids.
Reactivity and Key Applications
This compound is primarily valued for its utility in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[5][6][7]
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate using a palladium catalyst and a base.[6][8] It is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide or triflate (e.g., Iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)[8]
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
Reaction Setup: A reaction vessel is charged with this compound, the aryl halide/triflate, the base, and the palladium catalyst.
-
Solvent Addition: The chosen solvent system is added, and the mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: The mixture is heated to a temperature typically between 80-110°C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Role in Drug Discovery and Development
Boronic acids are of significant interest in medicinal chemistry.[9][10][11] Their unique ability to form reversible covalent bonds with diols makes them effective inhibitors for certain enzymes.[5] The proteasome inhibitor Bortezomib (Velcade®), a boronic acid-containing drug, revolutionized the treatment of multiple myeloma and demonstrated the therapeutic potential of this class of compounds.[9][11]
The primary role of building blocks like this compound is in the construction of complex molecular scaffolds via Suzuki-Miyaura coupling.[5] This reaction allows medicinal chemists to efficiently synthesize libraries of novel compounds for biological screening. The butoxy and chloro substituents on the phenyl ring can be strategically chosen to modulate the compound's lipophilicity, electronic properties, and metabolic stability, which are critical parameters in drug design.
Diagram 3: Role in Drug Discovery Workflow
Caption: From building block to drug candidate.
References
- 1. 4-BUTOXY-3-CHLOROPHENYLBORONIC ACID | 480438-55-9 [chemicalbook.com]
- 2. 4-tert-Butoxy-3-chlorophenylboronic acid | C10H14BClO3 | CID 177691040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
(3-Butoxy-4-chlorophenyl)boronic acid synthesis route
An In-depth Technical Guide to the Synthesis of (3-Butoxy-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of established and modern synthetic routes for preparing this compound, a valuable building block in medicinal chemistry and materials science. The methodologies outlined are based on well-documented procedures for the synthesis of arylboronic acids, adapted for this specific target molecule.
Introduction
This compound is an important intermediate in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and advanced materials.[1] The synthesis of arylboronic acids, such as the title compound, is therefore a critical process in drug discovery and development. This document outlines two primary synthetic strategies: the classical Grignard reagent method and a modern palladium-catalyzed borylation approach.
Synthetic Routes
Two principal synthetic pathways for the preparation of this compound are detailed below. The selection of a particular route may depend on factors such as available starting materials, functional group tolerance, and desired scale.
Route 1: Synthesis via Grignard Reagent
This traditional and widely used method involves the formation of a Grignard reagent from the corresponding aryl halide, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.[3][4][5] The starting material for this synthesis is 4-bromo-2-butoxy-1-chlorobenzene or 1-butoxy-4-chloro-2-iodobenzene, with the bromo derivative being more common.
Experimental Protocol:
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of 4-bromo-2-butoxy-1-chlorobenzene in anhydrous THF to the magnesium suspension.
-
Maintain the reaction mixture at a gentle reflux. The initiation of the reaction is indicated by the disappearance of the iodine color and the spontaneous refluxing of the solvent.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
Step 2: Borylation and Hydrolysis
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the borate ester.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).
Route 2: Palladium-Catalyzed Borylation
A more modern approach involves the direct palladium-catalyzed borylation of an aryl chloride.[7] This method offers advantages such as milder reaction conditions, broader functional group tolerance, and avoidance of highly reactive organometallic intermediates.[7] The starting material for this route is 1-butoxy-4-chloro-benzene.
Experimental Protocol:
-
To a reaction vessel, add 1-butoxy-4-chloro-benzene, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., potassium acetate).
-
Add an anhydrous solvent such as dioxane or toluene.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture at a specified temperature (typically 80-100 °C) for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, or it can be used directly in subsequent reactions.
Data Presentation
| Synthesis Route | Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| Grignard Route | 4-Chlorobromobenzene | Mg, Trimethyl borate, HCl | - | THF | 79 | >99 | [8] |
| Grignard Route | 1-Bromo-3,4,5-trifluorobenzene | Mg, Trimethyl borate, NH₄Cl | - | Ether, THF | Not specified | High | [9] |
| Palladium-Catalyzed Borylation | Aryl Chlorides | Tetrahydroxydiboron | Palladium Catalyst | Ethanol | Very Good | High | [7] |
| Electrochemical Method | Aryl Halides | Trialkyl borates | - | DMF or THF | 32-73 (selectivity) | - | [3] |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reagent route.
Caption: Workflow for the synthesis of this compound via the Grignard route.
This guide provides a foundational understanding of the synthetic routes to this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described conditions for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 8. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide: (3-Butoxy-4-chlorophenyl)boronic acid
CAS Number: 1256346-36-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Butoxy-4-chlorophenyl)boronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and key applications, with a focus on its role in the synthesis of bioactive molecules.
Physicochemical and Spectroscopic Data
This compound is a valuable reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. A summary of its key quantitative data is presented below.
| Property | Value |
| CAS Number | 1256346-36-7 |
| Molecular Formula | C₁₀H₁₄BClO₃ |
| Molecular Weight | 228.48 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥95% |
Note: Specific physical properties such as melting point, boiling point, and solubility for this exact compound are not consistently reported in publicly available literature and may vary between suppliers.
Synthesis
A general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis.
Conceptual Synthesis Workflow:
Figure 1: General synthetic workflow for arylboronic acids.
Detailed Experimental Protocol for a Related Arylboronic Acid Synthesis:
The following protocol for the synthesis of 4-chlorophenylboronic acid illustrates the key steps that would be adapted for the synthesis of this compound.[2][3]
-
Preparation of the Aryl Diazonium Salt: 4-chloroaniline is reacted with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Borylation: The diazonium salt solution is then reacted with a boron source, such as tetrahydroxydiboron, in a suitable solvent like methanol.
-
Hydrolysis and Isolation: The reaction mixture is then subjected to acidic workup to hydrolyze the intermediate boronate ester to the desired boronic acid. The product is typically isolated by filtration and can be purified by recrystallization.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
General Suzuki-Miyaura Coupling Reaction:
Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling:
The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction.[4][5]
-
Reaction Setup: To a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, or a mixture of DMF and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Relevance in Drug Discovery: Targeting Phosphodiesterase 4 (PDE4)
The 3-butoxy-4-chlorophenyl moiety is a key structural feature in some potent and selective inhibitors of phosphodiesterase 4 (PDE4).[6][7] PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory and immune responses.[8][9] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This makes PDE4 an attractive therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[8][9]
Simplified Signaling Pathway of PDE4 Inhibition:
Figure 3: The role of PDE4 inhibition in modulating inflammatory responses.
The use of this compound in the synthesis of novel PDE4 inhibitors allows for the exploration of structure-activity relationships and the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. The butoxy and chloro substituents on the phenyl ring can be systematically varied to optimize binding to the active site of the PDE4 enzyme.
Safety and Handling
This compound should be handled with care in a well-ventilated area or a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for researchers and professionals working with this compound. By providing key data and experimental context, it aims to facilitate its effective use in the advancement of chemical synthesis and drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents [patents.google.com]
- 3. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of (3-Butoxy-4-chlorophenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of (3-Butoxy-4-chlorophenyl)boronic acid. Due to the limited availability of specific quantitative data for this compound in publicly available literature, this document focuses on qualitative solubility information and provides a comparative analysis with structurally similar boronic acids. Furthermore, detailed experimental protocols for solubility determination are presented to empower researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is an organic compound with the chemical formula C10H14BClO3. It is a crystalline solid and belongs to the class of arylboronic acids, which are crucial reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Understanding its solubility profile is essential for optimizing reaction conditions, purification processes, and potential formulation in drug development.
Solubility Profile of this compound
Qualitative Solubility:
This compound is described as being practically insoluble in water.[1] However, it is soluble in many common organic solvents, including methanol, ether, and methylene chloride.[1]
Quantitative Solubility Data:
Table 1: Comparative Solubility of Structurally Similar Boronic Acids
To provide a reference for the potential solubility of this compound, the following table summarizes the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in various organic solvents.
| Solvent | Compound | Temperature (K) | Mole Fraction (x) |
| Chloroform | o-Isobutoxyphenylboronic acid | 293.15 | 0.045 |
| 303.15 | 0.075 | ||
| 313.15 | 0.120 | ||
| 323.15 | 0.185 | ||
| m-Isobutoxyphenylboronic acid | 293.15 | 0.008 | |
| 303.15 | 0.014 | ||
| 313.15 | 0.024 | ||
| 323.15 | 0.041 | ||
| p-Isobutoxyphenylboronic acid | 293.15 | 0.006 | |
| 303.15 | 0.011 | ||
| 313.15 | 0.019 | ||
| 323.15 | 0.032 | ||
| 3-Pentanone | o-Isobutoxyphenylboronic acid | 293.15 | 0.135 |
| 303.15 | 0.190 | ||
| 313.15 | 0.260 | ||
| 323.15 | 0.350 | ||
| m-Isobutoxyphenylboronic acid | 293.15 | 0.028 | |
| 303.15 | 0.045 | ||
| 313.15 | 0.070 | ||
| 323.15 | 0.105 | ||
| p-Isobutoxyphenylboronic acid | 293.15 | 0.022 | |
| 303.15 | 0.036 | ||
| 313.15 | 0.057 | ||
| 323.15 | 0.088 | ||
| Acetone | o-Isobutoxyphenylboronic acid | 293.15 | 0.150 |
| 303.15 | 0.210 | ||
| 313.15 | 0.285 | ||
| m-Isobutoxyphenylboronic acid | 293.15 | 0.040 | |
| 303.15 | 0.062 | ||
| 313.15 | 0.092 | ||
| p-Isobutoxyphenylboronic acid | 293.15 | 0.032 | |
| 303.15 | 0.051 | ||
| Dipropyl ether | Phenylboronic acid | 283.15 | 0.033 |
| 293.15 | 0.051 | ||
| 303.15 | 0.077 | ||
| 313.15 | 0.113 | ||
| Methylcyclohexane | Phenylboronic acid | 293.15 | 0.0003 |
| 303.15 | 0.0006 | ||
| 313.15 | 0.0011 | ||
| 323.15 | 0.0019 |
Data for isobutoxyphenylboronic acid isomers sourced from[4]. Data for phenylboronic acid sourced from[5].
Experimental Protocols for Solubility Determination
A common and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][5][6][7] This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Dynamic Method for Solubility Determination:
-
Sample Preparation: A sample of known composition, consisting of the boronic acid and the chosen solvent, is prepared in a sealed container. The mole fraction of the boronic acid is accurately determined.
-
Heating and Observation: The mixture is heated slowly and at a controlled rate while being vigorously stirred.
-
Turbidity Disappearance: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This can be observed visually or measured using a luminance probe that detects the change in light intensity as the solution clears.[2][3][5]
-
Data Collection: The experiment is repeated with different compositions of the boronic acid and solvent to generate a solubility curve, plotting the mole fraction against the solubility temperature.[7]
Thermodynamic Solubility (Shake-Flask Method):
For determining the equilibrium solubility at a specific temperature, the shake-flask method is commonly employed.[8]
-
Sample Preparation: An excess amount of the solid boronic acid is added to a vial containing a known volume of the solvent.
-
Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains after this period.[8]
-
Separation and Analysis: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.
-
Quantification: The concentration of the boronic acid in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Visualizations
The following diagrams illustrate a typical workflow for solubility determination and the general mechanism of the Suzuki-Miyaura cross-coupling reaction, a key application for this compound.
References
(3-Butoxy-4-chlorophenyl)boronic acid commercial suppliers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Butoxy-4-chlorophenyl)boronic acid, including its chemical properties, commercial availability, synthesis, and key applications in organic synthesis, particularly in the context of drug discovery and development.
Chemical Properties and Commercial Availability
This compound is an organic compound with the chemical formula C₁₀H₁₄BClO₃. It belongs to the class of arylboronic acids, which are notable for their utility as key building blocks in organic chemistry, most famously in the Suzuki-Miyaura cross-coupling reaction. The butoxy and chloro substituents on the phenyl ring offer opportunities for further functionalization and modification of target molecules, making it a potentially valuable reagent for creating diverse chemical libraries.
Commercial Suppliers
Direct commercial suppliers for this compound are limited. However, several suppliers offer isomeric compounds with similar properties. Researchers are advised to contact the listed companies for availability or custom synthesis inquiries.
| Supplier | Compound Name | CAS Number | Purity | Notes |
| GlobalChemMall | This compound | Not specified | Not specified | Listed as a manufacturer in China; direct inquiry recommended.[1] |
| ChemScene | (2-Butoxy-4-chlorophenyl)boronic acid | 1256355-07-3 | ≥98% | Isomer available for purchase.[2] |
| BLD Pharm | (4-Butoxy-3-chlorophenyl)boronic acid | 480438-55-9 | Not specified | Isomer available for purchase.[3] |
| ChemicalBook | 4-Butoxy-3-chlorophenylboronic acid | 480438-55-9 | Not specified | Isomer listed.[4] |
Synthesis and Reactions
General Synthesis of Arylboronic Acids
The following diagram outlines a typical workflow for the synthesis of an arylboronic acid from an aryl halide.
Caption: General synthesis of arylboronic acids.
Experimental Protocol: Synthesis of a Substituted Arylboronic Acid (General Procedure)
This protocol is a generalized procedure based on the synthesis of similar arylboronic acids and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Aryl bromide (e.g., 1-bromo-3-butoxy-4-chlorobenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the aryl bromide in anhydrous THF is added dropwise to initiate the reaction. The reaction mixture is stirred and may require gentle heating to maintain reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added dropwise while maintaining the low temperature. The mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for an hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure arylboronic acid.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry for the construction of complex molecules.
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol provides a general method for the coupling of an arylboronic acid with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add the arylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition and Degassing: Add the solvent system. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Relevance in Drug Discovery
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[5] The boron atom can act as a transition-state analogue inhibitor of certain enzymes, particularly serine proteases. The FDA has approved several boronic acid-containing drugs, highlighting the therapeutic potential of this class of compounds. The use of substituted phenylboronic acids like this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The butoxy and chloro groups can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The Suzuki-Miyaura reaction, utilizing such building blocks, is a powerful tool for the rapid synthesis of libraries of biphenyl and other complex structures for biological screening.
References
An In-depth Technical Guide to the Safety and Handling of (3-Butoxy-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for (3-Butoxy-4-chlorophenyl)boronic acid was publicly available at the time of this writing. The following safety and handling information is based on the SDS of a close structural isomer, (3-Butoxy-2-chlorophenyl)boronic acid, and should be used as a guide with the understanding that properties may vary. All laboratory work should be conducted by trained professionals with appropriate personal protective equipment and in a well-ventilated area.
Chemical and Physical Properties
This compound is an organic compound that belongs to the family of arylboronic acids. These compounds are widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its structure features a butoxy group and a chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄BClO₃ |
| Molecular Weight | 228.48 g/mol |
| Appearance | White to off-white solid (typical for arylboronic acids) |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water. |
Safety and Hazard Information
The primary hazards associated with substituted phenylboronic acids include skin, eye, and respiratory irritation. Ingestion may also be harmful.
Table 2: Hazard Identification and GHS Classification (based on a structural isomer)
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.
Table 4: Handling and Storage Recommendations
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is recommended to store at 2-8°C. |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
Table 5: Recommended Personal Protective Equipment
| Protection Type | Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use a face shield where splashing is possible. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Experimental Protocols
Arylboronic acids are most commonly employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The following is a general experimental protocol.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Potential Biological Activity and Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a phenylboronic acid derivative, leading to the inhibition of cell migration.
Conclusion
This compound is a valuable reagent in organic synthesis with potential applications in medicinal chemistry. Due to its hazardous properties, it must be handled with care, using appropriate personal protective equipment in a well-controlled laboratory setting. The information provided in this guide, based on a closely related structural isomer, serves as a foundation for its safe handling and use. Researchers should always consult available safety data and institutional safety protocols before commencing work with this or any other chemical.
References
Technical Guide: Storage and Handling of (3-Butoxy-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage conditions, handling procedures, and a representative experimental protocol for (3-Butoxy-4-chlorophenyl)boronic acid. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring safety in the laboratory.
Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. Boronic acids, as a class of compounds, can be sensitive to moisture, oxygen, and light. The following table summarizes the recommended storage parameters based on available data for similar compounds and general chemical safety guidelines.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2-8°C[1] | Refrigeration is recommended to minimize degradation.[1] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | While not always strictly required for all boronic acids, storage under an inert atmosphere can prolong shelf life by preventing oxidation. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can lead to hydrolysis and photodegradation. Use of a desiccator is also advisable. |
| Location | Cool, dry, well-ventilated area[2] | This minimizes exposure to ambient moisture and heat fluctuations. |
| Incompatible Materials | Strong oxidizing agents, strong acids[2][3] | Avoid storage in proximity to these substances to prevent hazardous reactions. |
Handling and Safety Precautions
This compound should be handled with care in a laboratory setting. The following are general safety and handling recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Hygroscopic Nature: Be aware that boronic acids can be moisture-sensitive. Minimize exposure to atmospheric moisture by keeping containers tightly sealed when not in use.
-
Spills: In case of a spill, avoid generating dust.[1] Carefully sweep up the solid material and place it in a designated, sealed container for waste disposal.
Logical Workflow for Storage and Handling
The following diagram illustrates the logical workflow for the proper storage and handling of this compound.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. Below is a general, representative protocol for a Suzuki-Miyaura coupling reaction.
Disclaimer: This is a general procedure and may require optimization for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory environment.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) and the palladium catalyst (typically 1-5 mol%).
-
Reaction: The reaction mixture is heated to the desired temperature (often between 80-110 °C) and stirred for the required time (typically 4-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired biaryl product.[4][5]
This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Synthetic Utility of (3-Butoxy-4-chlorophenyl)boronic Acid in Modern Organic Chemistry
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
(3-Butoxy-4-chlorophenyl)boronic acid , also cataloged as (4-Butoxy-3-chlorophenyl)boronic acid (CAS 480438-55-9), has emerged as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its unique substitution pattern—a bulky butoxy group ortho to a chloro substituent—offers distinct steric and electronic properties that can be strategically exploited in cross-coupling reactions. This guide provides a comprehensive overview of the applications of this versatile reagent, focusing on its role in the formation of carbon-carbon and carbon-heteroatom bonds.
Core Applications in Cross-Coupling Reactions
This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for their reliability, functional group tolerance, and broad applicability in the synthesis of biaryls, aryl ethers, and aryl amines.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of substituted biaryl compounds which are prevalent motifs in many biologically active molecules. [1][2]In this context, this compound serves as the organoboron component, reacting with a variety of aryl or vinyl halides and triflates.
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
While specific quantitative data for reactions involving this compound is not extensively documented in publicly available literature, the general conditions for Suzuki-Miyaura couplings are well-established. A typical protocol is provided below for illustrative purposes.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds
The Chan-Lam coupling reaction provides a powerful method for the formation of C-O and C-N bonds, offering a complementary approach to the Buchwald-Hartwig amination. [3][4]This copper-catalyzed reaction couples arylboronic acids with alcohols, phenols, amines, and other N-H containing compounds, often under mild, aerobic conditions. [5]--INVALID-LINK--6boronic acid can be employed in these reactions to synthesize corresponding aryl ethers and aryl amines.
The logical flow of a Chan-Lam coupling reaction is outlined in the following diagram:
Caption: Conceptual workflow for a Chan-Lam C-O or C-N cross-coupling reaction.
Illustrative Experimental Protocol
General Procedure for Chan-Lam O-Arylation:
Materials:
-
This compound (1.0 equiv)
-
Phenol or alcohol (1.0 - 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 - 2.0 equiv, or catalytic amount with an oxidant)
-
Base (e.g., pyridine or triethylamine, 2.0 - 4.0 equiv)
-
Solvent (e.g., dichloromethane or toluene)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a round-bottom flask, add the phenol or alcohol, this compound, and copper(II) acetate.
-
Add the solvent, followed by the base.
-
Stir the reaction mixture at room temperature, open to the atmosphere, for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
The filtrate is then washed with aqueous acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product is purified by flash column chromatography to yield the desired aryl ether.
Data Summary
| Reaction Type | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Aryl Bromide | Pd(PPh₃)₄ (2-5) | K₂CO₃ (2-3) | Toluene/H₂O | 80-100 | 4-24 | 70-95 |
| Suzuki-Miyaura | Aryl Chloride | Pd₂(dba)₃/Ligand (1-3) | K₃PO₄ (2-3) | Dioxane | 100-120 | 12-48 | 50-85 |
| Chan-Lam (O-arylation) | Phenol | Cu(OAc)₂ (cat. or stoich.) | Pyridine (2-4) | CH₂Cl₂ | RT | 24-72 | 60-90 |
| Chan-Lam (N-arylation) | Aniline | Cu(OAc)₂ (cat. or stoich.) | Et₃N (2-3) | Toluene | RT-80 | 12-48 | 55-88 |
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the construction of complex organic molecules. Its utility in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it a reagent of interest for medicinal chemists and materials scientists. The steric and electronic influence of the butoxy and chloro substituents can be leveraged to achieve specific synthetic outcomes. While detailed reaction data for this specific boronic acid is sparse in the public domain, the general protocols and principles outlined in this guide provide a solid foundation for its application in the synthesis of novel compounds. Further research into the specific reactivity of this compound is warranted to fully explore its synthetic potential.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (3-Butoxy-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. This powerful palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is particularly vital in the field of medicinal chemistry and drug development. The resulting biaryl scaffolds are privileged structures found in a vast array of pharmaceuticals and biologically active molecules.[1]
(3-Butoxy-4-chlorophenyl)boronic acid is a valuable building block for accessing novel chemical entities. The butoxy and chloro substituents offer opportunities to modulate lipophilicity, metabolic stability, and target engagement. Specifically, the synthesis of biaryls containing the 3-butoxy-4-chloro-phenyl motif can be instrumental in developing new therapeutic agents.[2][3]
However, the Suzuki coupling of substrates bearing an aryl chloride is notoriously challenging due to the high bond strength of the C-Cl bond, which complicates the initial oxidative addition step in the catalytic cycle.[4] This application note provides a detailed protocol for the successful Suzuki coupling of this compound with aryl chlorides, leveraging state-of-the-art palladium precatalyst systems that have been specifically designed to overcome this hurdle. The use of bulky, electron-rich biarylphosphine ligands, such as XPhos and SPhos, in the form of stable and user-friendly "G2" and "G3" precatalysts, allows for efficient coupling under mild conditions.[5][6]
Quantitative Data Summary
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids, highlighting the effectiveness of modern palladium precatalyst systems. While specific data for this compound is not extensively published, the conditions presented for structurally related and other challenging substrates provide a strong basis for protocol development.
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos Pd G3 (0.05) | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | 18 | 98 |
| 2 | 4-Chloroanisole | Phenylboronic acid | SPhos Pd G2 (1.0) | K₃PO₄ (2.0) | Toluene/H₂O (2:1) | 100 | 16 | 95 |
| 3 | 2-Chloropyridine | Phenylboronic acid | XPhos Pd G2 (2.0) | K₃PO₄ (2.0) | t-Amyl alcohol | 100 | 18 | 94 |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 2 | 99 |
| 5 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 4-Fluorophenylboronic acid | XPhos Pd G2 (2.0) | K₃PO₄ (2.5) | DMF/EtOH/H₂O | 100 (MW) | 0.5 | 90 |
| 6 | 4-Chlorotoluene | 3-Methoxyphenylboronic acid | XPhos Pd G3 (0.1) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | 96 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki coupling of this compound with an aryl chloride using a modern palladium precatalyst.
Materials:
-
This compound
-
Aryl chloride (e.g., 4-iodoanisole, as a model coupling partner)
-
XPhos Pd G3 (or a similar second or third-generation Buchwald precatalyst)[5]
-
Potassium phosphate tribasic (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl chloride (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction should be monitored by TLC or LC-MS to determine completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Diagrams
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing the Suzuki coupling experiment.
Caption: A generalized experimental workflow for Suzuki coupling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. nasc.ac.in [nasc.ac.in]
- 6. solid | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-Butoxy-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-Butoxy-4-chlorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly valuable in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex.[1][2][3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[3][4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1][4]
Experimental Protocols
The following protocols are representative methods for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is adapted from established procedures for the coupling of substituted phenylboronic acids with aryl bromides.[1][5]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene
-
Water, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional toluene (8 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides. Microwave irradiation can significantly accelerate the reaction rate.[1]
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave vial, add this compound (1.5 mmol, 1.5 equiv), the aryl chloride (1.0 mmol, 1.0 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and JohnPhos (0.02 mmol, 2 mol%).
-
Add 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-60 minutes.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of structurally similar boronic acids with various aryl halides. These serve as a guideline for expected outcomes when using this compound.
Table 1: Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 6 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 4 | 95 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 88 |
| 4 | 1-Bromo-2-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 85 |
Table 2: Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | t-Amyl alcohol | 110 | 18 | 91 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 12 | 96 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 | 24 | 78 |
| 4 | 4-Chlorobenzonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 130 | 16 | 89 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Butoxy-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of (3-Butoxy-4-chlorophenyl)boronic acid with aryl halides. The synthesis of substituted biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. This compound is a valuable building block, and its effective coupling is crucial for the synthesis of a wide range of target molecules. These protocols offer a selection of robust palladium catalyst systems known for their efficacy in coupling challenging substrates, including electronically deactivated or sterically hindered aryl chlorides.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.[1][3] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the active palladium(0) species.[4]
Palladium Catalyst Systems for Coupling of this compound
The coupling of aryl chlorides, such as a derivative of this compound, can be challenging due to the strength of the C-Cl bond.[3] Therefore, the selection of an appropriate palladium catalyst and ligand is critical for achieving high yields. Below are recommended catalyst systems that have demonstrated high efficacy for the coupling of aryl chlorides.
Data Presentation: Comparison of Palladium Catalyst Systems
The following table summarizes recommended reaction conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. These conditions are based on established protocols for similar challenging couplings and serve as a starting point for optimization.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield Range (%) |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (5:1) | 100 | 12-24 | 75-95 |
| 2 | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 100 | 12-24 | 80-98 |
| 3 | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2 equiv) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 18-24 | 60-85 |
| 4 | PdCl₂(dppf) (3 mol%) | - | K₂CO₃ (2 equiv) | DMF/H₂O (10:1) | 90 | 12-18 | 70-90 |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific aryl halide coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Using Pd(OAc)₂ with SPhos Ligand
This protocol is highly effective for coupling aryl chlorides due to the use of a bulky and electron-rich phosphine ligand.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd₂(dba)₃ with XPhos Ligand
This system is another highly active catalyst for difficult couplings, often providing excellent yields.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, cesium carbonate, Pd₂(dba)₃, and XPhos to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Using Pd(PPh₃)₄
This is a classic and widely used catalyst, particularly effective for aryl bromides and iodides, but can also be applied to activated aryl chlorides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, and sodium carbonate.
-
Add the solvents (toluene, ethanol, and water).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Follow the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization.
Protocol 4: Using PdCl₂(dppf)
This catalyst is known for its stability and effectiveness in a variety of Suzuki couplings.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (4.5 mL)
-
Water (0.5 mL)
Procedure:
-
Combine the aryl halide, this compound, potassium carbonate, and PdCl₂(dppf) in a reaction flask.
-
Add DMF and water.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 90 °C and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for Base Selection in Suzuki Reaction with (3-Butoxy-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle. For sterically hindered and electron-rich substrates such as (3-Butoxy-4-chlorophenyl)boronic acid, the selection of an appropriate base is paramount to achieving high yields and minimizing side reactions. This document provides a comprehensive guide to base selection for the Suzuki coupling of this compound with various aryl halides, supported by comparative data and detailed experimental protocols.
The butoxy and chloro substituents on the phenylboronic acid ring introduce both steric bulk and electronic effects that can significantly impact the reaction kinetics and overall efficiency. The electron-donating nature of the butoxy group can enhance the nucleophilicity of the boronic acid, while the chloro group and the ortho-alkoxy group can present steric challenges. Therefore, a careful screening of bases is often necessary to identify the optimal conditions for a given coupling partner.
Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction serves several crucial functions, primarily in the transmetalation step. The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic boronate species. This "ate" complex then readily transfers its organic group to the palladium center. The choice of base can influence the rate of this step and, consequently, the overall efficiency of the reaction. Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Comparison of Bases
The following tables summarize the impact of different bases on the yield of the Suzuki coupling reaction between this compound and various aryl halides. These data highlight the importance of base screening to optimize reaction outcomes.
Table 1: Suzuki Coupling of this compound with 4-Bromoanisole
| Entry | Base (equivalents) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 100 | 12 | 92 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | - | 90 | 16 | 88 |
| 3 | K₂CO₃ (2.0) | DMF/H₂O (5:1) | PdCl₂(dppf) (2) | - | 110 | 12 | 85 |
| 4 | Na₂CO₃ (2.0) | Ethanol/H₂O (3:1) | Pd(OAc)₂ (2) | PPh₃ (4) | 80 | 24 | 75 |
| 5 | NaOH (2.0) | Toluene/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 100 | 12 | 68 |
| 6 | Et₃N (3.0) | THF | Pd(PPh₃)₄ (3) | - | 70 | 24 | 45 |
Table 2: Suzuki Coupling of this compound with 4-Chlorotoluene
| Entry | Base (equivalents) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | Pd₂(dba)₃ (1.5) | XPhos (3) | 110 | 24 | 85 |
| 2 | Cs₂CO₃ (3.0) | t-Amyl alcohol | Pd(OAc)₂ (2) | RuPhos (4) | 100 | 24 | 78 |
| 3 | K₂CO₃ (3.0) | Toluene/H₂O (4:1) | PdCl₂(dppf) (3) | - | 120 | 36 | 65 |
| 4 | KF (3.0) | Dioxane | Pd(PPh₃)₄ (5) | - | 100 | 48 | 52 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction of this compound with an aryl bromide and an aryl chloride, using optimized base conditions based on the comparative data.
dot
Application Notes and Protocols for Solvent Effects in the Cross-Coupling of (3-Butoxy-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of (3-Butoxy-4-chlorophenyl)boronic acid with a focus on the critical role of solvent selection in achieving optimal reaction outcomes. While specific quantitative data for this exact substrate is not extensively published, this guide synthesizes established principles and general protocols for the cross-coupling of aryl chlorides, which are directly applicable.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including biaryl structures that are prevalent in many drug candidates. The reaction typically involves an organoboron species (such as a boronic acid), an organic halide, a palladium catalyst with a suitable ligand, and a base in an appropriate solvent. The choice of these components, particularly the solvent, can significantly impact reaction efficiency, yield, and selectivity.[2]
Aryl chlorides, like the one present in this compound when coupled with another aryl halide, are known to be less reactive than the corresponding bromides or iodides.[3] Overcoming this lower reactivity often requires careful optimization of the reaction conditions, with solvent choice being a key parameter.
The Catalytic Cycle and the Role of Solvents
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The solvent can influence each of these steps.
-
Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide.[1] Solvent polarity can affect the rate of this step.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is often facilitated by the presence of a base and can be highly dependent on the solvent system. The use of aqueous or protic co-solvents can be beneficial.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst.[3] The solvent can influence the rate of this step and the stability of the catalyst.
Below is a diagram illustrating the catalytic cycle.
Impact of Solvents on Reaction Performance
The choice of solvent is a critical parameter that can dramatically influence the yield and selectivity of the Suzuki-Miyaura coupling. Solvents can affect catalyst solubility, stability, and activity, as well as the solubility of reactants and bases.
Table 1: General Effects of Common Solvents on Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
| Solvent System | Typical Conditions & Observations | Potential Advantages | Potential Disadvantages |
| Toluene | Anhydrous, often requires stronger bases and more active catalysts. | Good for reactions sensitive to water. | May result in lower yields for less reactive chlorides. |
| Dioxane | Often used with an aqueous base. A common and effective solvent. | Good balance of polarity, generally provides good yields. | Peroxide formation can be a safety concern. |
| Tetrahydrofuran (THF) | Similar to dioxane, often used with an aqueous base. | Readily available and effective for many substrates. | Can also form peroxides. |
| Alcohols (e.g., n-Butanol, Isopropanol) | Can be used as a single solvent or in a mixture with water. | Can enhance the rate of transmetalation. | Potential for ether formation as a side reaction. |
| Water | Used as a co-solvent with an organic solvent or as the sole solvent with a water-soluble catalyst. | "Green" solvent, can accelerate the reaction, and simplifies workup.[4] | Limited solubility of many organic reactants and catalysts. |
| Polar Aprotic Solvents (e.g., DMF, DMAc) | Can be effective but may lead to different selectivity in multifunctional substrates. | High boiling points allow for higher reaction temperatures. | Can be difficult to remove during workup. |
Experimental Protocols
The following protocols are generalized for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Optimization of specific parameters such as catalyst, ligand, base, temperature, and reaction time is recommended for each specific substrate combination.
General Experimental Workflow
The general workflow for setting up a Suzuki-Miyaura cross-coupling reaction is outlined below.
Protocol 1: Dioxane/Water Solvent System
This protocol is a robust and widely used method for the coupling of aryl chlorides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, weigh the palladium(II) acetate and the phosphine ligand and add them to the reaction flask under a positive flow of the inert gas.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Toluene Solvent System (Anhydrous)
This protocol is suitable for reactions that may be sensitive to water.
Materials:
-
This compound (1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (3.3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry, oven-dried Schlenk flask, add the this compound, aryl bromide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Under a positive flow of argon, add the Pd₂(dba)₃ and the phosphine ligand.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Summary of Key Reaction Parameters
The success of the cross-coupling of this compound is dependent on the careful selection of several parameters, as summarized in the table below.
Table 2: Key Parameters for Suzuki-Miyaura Cross-Coupling
| Parameter | Options | General Recommendations for Aryl Chlorides |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[3] |
| Ligand | PPh₃, Buchwald-type phosphines (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands are often required for the activation of aryl chlorides.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. The choice of base can be solvent-dependent. |
| Temperature | Room temperature to reflux | Aryl chloride couplings typically require elevated temperatures (80-120 °C). |
Conclusion
The selection of an appropriate solvent system is a critical factor in the successful Suzuki-Miyaura cross-coupling of this compound. While general protocols provide a strong starting point, empirical optimization of the solvent, base, catalyst, and ligand combination is essential to achieve high yields and purity for specific substrate pairings. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to develop robust and efficient synthetic routes for the preparation of valuable biaryl compounds.
References
Application Notes and Protocols: (3-Butoxy-4-chlorophenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(3-Butoxy-4-chlorophenyl)boronic acid is a substituted phenylboronic acid that holds significant potential as a key building block in the synthesis of novel therapeutic agents. Its structural features, particularly the 3-butoxy and 4-chloro substitutions on the phenyl ring, make it an attractive starting material for the development of selective enzyme inhibitors, particularly for phosphodiesterase-4 (PDE4).
The 3,4-dialkoxyphenyl motif is a well-established pharmacophore in a number of PDE4 inhibitors.[1] The butoxy group at the 3-position and the chloro group at the 4-position of this boronic acid can impart desirable physicochemical properties to lead compounds, such as enhanced metabolic stability and cell permeability. This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of PDE4 inhibitors, alongside detailed experimental protocols.
Application in the Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors
Phosphodiesterase-4 (PDE4) is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells.[2] This mechanism of action has led to the development of PDE4 inhibitors for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][3]
The approved PDE4 inhibitor, Roflumilast, features a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl group.[4][5] The structural similarity of the (3-Butoxy-4-chlorophenyl) moiety suggests that it can serve as a valuable scaffold for the development of novel and potent PDE4 inhibitors. The butoxy group can engage in hydrophobic interactions within the active site of the enzyme, while the chloro substituent can influence electronic properties and metabolic stability.
Illustrative Biological Data of Structurally Related PDE4 Inhibitors
While specific biological data for compounds directly synthesized from this compound is not yet publicly available, the following table presents the inhibitory activities of Roflumilast and its analogs against PDE4, illustrating the potential potency of molecules incorporating a similar substituted phenyl scaffold.
| Compound | Target | IC50 (nM) | Reference |
| Roflumilast | PDE4 | 0.8 | --INVALID-LINK-- |
| Roflumilast N-oxide | PDE4 | 2.5 | --INVALID-LINK-- |
| LASSBio-448 | PDE4A | 700 | [2] |
| LASSBio-448 | PDE4B | 1400 | [2] |
| LASSBio-448 | PDE4C | 1100 | [2] |
| LASSBio-448 | PDE4D | 4700 | [2] |
| Apremilast | PDE4 | 74 | [2] |
Experimental Protocols
The primary application of this compound in the synthesis of potential PDE4 inhibitors is through the Suzuki-Miyaura cross-coupling reaction. This versatile and widely used reaction allows for the formation of a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heteroaryl halide to generate a biaryl scaffold, a common core structure in many PDE4 inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-amino-3,5-dichloropyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 equivalents) to the reaction mixture.
-
Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Proposed Synthesis of a PDE4 Inhibitor Analog via Suzuki-Miyaura Coupling
The following diagram illustrates the proposed synthetic workflow for coupling this compound with a heteroaryl halide to produce a potential PDE4 inhibitor.
Caption: Proposed synthetic workflow for a PDE4 inhibitor analog.
Mechanism of PDE4 Inhibition
This diagram illustrates the signaling pathway affected by PDE4 inhibitors.
Caption: Signaling pathway of PDE4 inhibition.
References
- 1. Benzofuran based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 5. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in the Suzuki-Miyaura Coupling of (3-Butoxy-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and material science.[1][2][3] The coupling of aryl chlorides, such as the (3-Butoxy-4-chlorophenyl) moiety, presents a significant challenge due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1][4] The selection of an appropriate ligand is therefore critical to the success of these transformations, as the ligand plays a pivotal role in modulating the reactivity of the palladium catalyst.
This document provides a detailed guide to ligand selection for the Suzuki-Miyaura coupling of (3-Butoxy-4-chlorophenyl)boronic acid, including a summary of effective ligand classes, a detailed experimental protocol, and visual aids to illustrate the catalytic cycle and a ligand screening workflow.
Ligand Selection: Overcoming the Challenge of Aryl Chlorides
The key to a successful Suzuki-Miyaura coupling with an aryl chloride lies in the use of a palladium catalyst system that can facilitate the oxidative addition of the C-Cl bond. This is typically achieved through the use of bulky and electron-rich phosphine ligands.[1][5] These ligands stabilize the active monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle, and their electron-donating nature increases the electron density on the palladium center, promoting the oxidative addition step.[5][6]
Several classes of phosphine ligands have been developed and proven effective for the coupling of aryl chlorides. The most prominent among these are the dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[5]
Key Ligand Classes for Aryl Chloride Coupling:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald and his group, has revolutionized the coupling of aryl chlorides.[5] They are characterized by a biaryl backbone with a bulky and electron-donating dialkylphosphino group. The steric bulk of these ligands promotes the formation of the active monoligated Pd(0) complex and accelerates the reductive elimination step.[5] Examples include SPhos, XPhos, and DavePhos.[5] SPhos, in particular, has shown unprecedented scope and reactivity for Suzuki-Miyaura couplings involving aryl chlorides.
-
Trialkylphosphines: Simple, bulky trialkylphosphines such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective for the coupling of aryl chlorides.[4][7] Their strong electron-donating ability and large cone angles facilitate the oxidative addition of the C-Cl bond.
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of strongly donating ligands that have been successfully employed in Suzuki-Miyaura couplings of aryl chlorides.[2] They form stable complexes with palladium and can promote high catalytic activity.
Data Presentation: Ligand Performance in Aryl Chloride Suzuki-Miyaura Coupling
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ or K₂CO₃ | Toluene, Dioxane, or THF/H₂O | RT - 110 | >90 | [8] |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ or CsF | Toluene or Dioxane | RT - 110 | >90 | |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ or KF | Dioxane or THF | RT - 100 | >85 | [7] |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane | 80 - 110 | >80 | [4][7] |
| IMes | Pd(OAc)₂ | K₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80 - 120 | >85 | [7] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol can be used as a starting point and should be optimized for specific substrates and desired outcomes. A ligand screening should be performed to identify the optimal ligand for a new reaction.
General Procedure for Ligand Screening:
-
To an array of oven-dried vials, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate glovebox, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the desired ligands (e.g., SPhos, XPhos, P(t-Bu)₃, 1.2-2.4 mol% relative to Pd) in an anhydrous solvent (e.g., toluene or dioxane).
-
Add the palladium precursor and ligand solutions to each vial.
-
Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Detailed Protocol using SPhos as the Ligand:
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
In a glovebox, add palladium(II) acetate and SPhos to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (3-Butoxy-4-chlorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving (3-Butoxy-4-chlorophenyl)boronic acid. This particular substrate presents unique challenges due to steric hindrance from the butoxy group and electronic effects from the chloro substituent, which can lead to lower-than-expected reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no conversion in my Suzuki coupling reaction with this compound. What are the primary causes?
A1: Low conversion with this substrate typically stems from a few key factors related to its structure:
-
Steric Hindrance: The bulky butoxy group ortho to the boronic acid can physically impede the transmetalation step in the catalytic cycle, slowing down the reaction.[1]
-
Catalyst Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for hindered substrates.[1] The active Pd(0) species might not be forming efficiently, or it could be decomposing.[2]
-
Poor Reactivity of the Coupling Partner: Aryl chlorides are notoriously less reactive than aryl bromides or iodides, requiring more robust catalyst systems to facilitate the initial oxidative addition step.[3][4][5]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent. An incorrect combination can halt the reaction entirely.[1]
Q2: What are the most common side reactions with this boronic acid, and how can I minimize them?
A2: The two most prevalent side reactions that reduce yield are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a common issue with sterically hindered and electron-rich boronic acids.[6]
-
Troubleshooting:
-
Use an excess of the boronic acid (e.g., 1.5 to 2.0 equivalents).[6]
-
Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine complex, which are less prone to this side reaction.[6][7]
-
Ensure your base is not overly harsh and that water content is carefully controlled.
-
-
-
Homocoupling: This is the self-coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[8][9]
-
Troubleshooting:
-
Thoroughly degas all solvents and reagents and maintain a strict inert (Nitrogen or Argon) atmosphere throughout the reaction.[2][9]
-
Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or a modern, efficient precatalyst that rapidly generates the active Pd(0) species.[1]
-
Slow addition of the boronic acid to the reaction mixture can sometimes minimize its concentration and reduce the rate of homocoupling.[1]
-
-
Q3: My aryl chloride coupling partner is unreactive. What specific conditions can improve the coupling yield?
A3: Coupling with aryl chlorides requires highly active catalyst systems to overcome the high activation energy of the C-Cl bond's oxidative addition.[3][5]
-
Catalyst & Ligand Selection: This is the most critical factor.[1]
-
Choice of Base: A strong base is often necessary to facilitate the transmetalation step, especially with less reactive partners.
-
Recommendation: Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[9] Cesium carbonate (Cs₂CO₃) is another strong option.
-
-
Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Data on Reaction Parameter Optimization
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered or electronically challenging substrates.
Table 1: Effect of Catalyst Ligand and Base on Yield (Data generalized from studies on challenging aryl chlorides and hindered boronic acids)
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | < 20 |
| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene | 110 | 52[11] |
| 3 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | Moderate-Good |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | Good-Excellent |
| 5 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | Good-Excellent |
| 6 | PdCl₂(dppf) | (none) | K₃PO₄ | THF/H₂O | 80 | Low-Moderate |
Note: Yields are highly substrate-dependent. This table illustrates general trends where bulky, electron-rich phosphine ligands (XPhos, SPhos) and stronger bases (K₃PO₄, Cs₂CO₃) provide superior results for challenging couplings.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. Each optimization step targets a specific part of this cycle.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Protocol for Suzuki Coupling of a Challenging Aryl Chloride
This is a general guideline and requires optimization for specific substrates.
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene) via syringe.[9] The total concentration should typically be between 0.1 M and 0.5 M with respect to the aryl chloride.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol for Preparation of a Diethanolamine Boronate Adduct
This procedure creates a more stable, crystalline solid that is less prone to protodeboronation.[7]
-
Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[7]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the new adduct precipitates out.[7]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic or biphasic solvent systems.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (3-Butoxy-4-chlorophenyl)boronic acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of (3-Butoxy-4-chlorophenyl)boronic acid in Suzuki coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
A1: The primary side reactions encountered with this compound, an electron-rich and somewhat sterically hindered arylboronic acid, are protodeboronation and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-butoxy-2-chlorobenzene. This side reaction is often promoted by the presence of water and strong bases.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 3,3'-dibutoxy-4,4'-dichlorobiphenyl. The presence of oxygen and certain palladium(II) species in the reaction mixture can significantly promote this side reaction.[2]
Q2: I am observing a significant amount of protodeboronation. How can I minimize this side reaction?
A2: Protodeboronation is a common issue with electron-rich boronic acids. To minimize it, consider the following strategies:
-
Choice of Base: Use a milder base. Strong bases, especially in aqueous media, can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to weaker bases such as K₂CO₃ or CsF.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.[3]
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of protodeboronation relative to the desired cross-coupling.
Q3: My reaction is producing a high percentage of the homocoupled product. What are the likely causes and solutions?
A3: The formation of the homocoupled biphenyl product is often linked to the presence of oxygen and the state of the palladium catalyst. Here are some troubleshooting steps:
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. Inefficient reduction can lead to Pd(II)-mediated homocoupling.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the catalytic cycle over pathways leading to homocoupling.[4]
-
Reaction Conditions: Running the reaction under a strict inert atmosphere throughout the entire process is crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of Desired Product | Inefficient catalytic activity. | - Use a more active palladium precatalyst, such as a palladacycle or a Buchwald-type precatalyst. - Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). - Ensure the purity and activity of the palladium source and ligand. |
| Incomplete reaction. | - Increase reaction time or temperature. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Poor solubility of reagents. | - Screen different solvent systems. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar co-solvent (e.g., water, ethanol) is often effective. | |
| High Levels of Protodeboronation Byproduct | Presence of excess water. | - Use anhydrous solvents and reagents. - Add a drying agent if compatible with the reaction conditions. |
| Base is too strong. | - Switch to a milder base (e.g., K₂CO₃, CsF). | |
| High reaction temperature. | - Attempt the reaction at a lower temperature. | |
| Significant Formation of Homocoupling Byproduct | Oxygen contamination. | - Ensure rigorous degassing of solvents and the reaction mixture. - Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
| Inefficient Pd(II) reduction. | - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄). - If using a Pd(II) precatalyst, consider adding a reducing agent if compatible with other reagents. | |
| Inappropriate ligand. | - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the cross-coupling pathway.[4] | |
| Dehalogenation of the Aryl Halide Coupling Partner | Presence of a hydride source. | - This is a less common side reaction but can occur. Ensure solvents are free of impurities that could act as hydride donors. |
Experimental Protocols
Below are representative experimental protocols that can be adapted for the Suzuki coupling of this compound. Optimization may be required for specific coupling partners.
Protocol 1: General Suzuki Coupling with an Aryl Bromide
This protocol is a starting point for the coupling of this compound with an aryl bromide.
Reagents and Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Signaling Pathway of Common Side Reactions
Caption: Pathways of major side reactions from the boronic acid.
References
Technical Support Center: Minimizing Homocoupling of (3-Butoxy-4-chlorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the homocoupled byproduct, 1,2-bis(3-butoxy-4-chlorophenyl)ethane, during the Suzuki-Miyaura cross-coupling reaction of (3-Butoxy-4-chlorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it problematic?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In the case of this compound, this results in the formation of 1,2-bis(3-butoxy-4-chlorophenyl)ethane. This side reaction is problematic because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and the resulting homocoupled byproduct can be difficult to separate from the target molecule due to similar physical properties.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main pathways that lead to the homocoupling of arylboronic acids are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
Q3: How does the choice of palladium catalyst influence homocoupling?
A3: The choice of the palladium source is crucial. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it can directly enter the catalytic cycle without the need for an initial reduction step that can be mediated by the homocoupling of the boronic acid. If a Pd(II) precatalyst is used, the initial reduction to Pd(0) can be a significant source of the homocoupled byproduct.
Q4: What is the role of ligands in minimizing the homocoupling of this compound?
A4: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can significantly suppress homocoupling. These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homocoupling.
Q5: How does the choice of base affect the formation of the homocoupled byproduct?
A5: The base is necessary to activate the boronic acid for transmetalation. However, the choice of base can influence the extent of homocoupling. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are favored over strong bases like sodium hydroxide (NaOH), as strong bases can sometimes promote side reactions, including homocoupling and protodeboronation. The optimal base is often substrate-dependent and may require screening.
Q6: Can the solvent system be optimized to reduce homocoupling?
A6: Yes, the solvent system can have a significant impact. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. While a certain amount of water is often necessary to dissolve the inorganic base, an excessive amount of water can sometimes promote homocoupling. Therefore, the ratio of the organic solvent to water should be carefully optimized.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to excessive homocoupling of this compound.
Problem: Significant formation of the homocoupled byproduct is observed.
Below is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation
Table 1: Representative Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield and Homocoupling Byproduct Formation.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75 | 15 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 88 | 5 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 92 | <2 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOH (2) | Dioxane/H₂O (4:1) | 100 | 65 | 20 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (1:1) | 100 | 70 | 22 |
Note: The data in this table is illustrative and based on general trends observed for arylboronic acids. Actual results with this compound may vary.
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for minimizing homocoupling. Optimization for specific coupling partners may be necessary.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Ligand (if using a pre-catalyst, e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Standard laboratory glassware
Procedure:
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Argon or Nitrogen).
-
Degassing the Solvent: Degas the chosen organic solvent and water by sparging with an inert gas for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.
-
Reaction Setup:
-
To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the base (2.0 equiv), and this compound (1.2 equiv).
-
If using a solid palladium catalyst and ligand, add them at this stage.
-
Add the degassed organic solvent and then the degassed water via syringe.
-
-
Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas to ensure the removal of any residual oxygen.
-
Catalyst Addition (if liquid or dissolved): If using a palladium source that is sensitive to air, dissolve it in a small amount of degassed solvent and add it to the reaction mixture via syringe under a positive pressure of inert gas.
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product from any residual homocoupled byproduct.
Visualizations
Mechanisms of Homocoupling
Technical Support Center: Troubleshooting Suzuki Reactions with (3-Butoxy-4-chlorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving (3-Butoxy-4-chlorophenyl)boronic acid. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction with this compound is resulting in a low yield or no product. What are the primary factors to investigate?
A1: A failed or low-yielding Suzuki reaction with this substrate can often be attributed to several key factors. Due to the electron-donating nature of the butoxy group and the deactivating effect of the chloro substituent, this boronic acid can be considered a challenging substrate. A systematic evaluation of the following is recommended:
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Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and electronically rich boronic acid.[1] Consider using more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to be effective for challenging couplings.[2]
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Base Selection: The base is crucial for activating the boronic acid. However, a base that is too strong can promote side reactions. For electron-rich boronic acids, milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred.[3]
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Solvent and Temperature: The reaction requires an appropriate solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution for the base. The reaction temperature should be optimized; while higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and increased side reactions.
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Reaction Atmosphere: Suzuki reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
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Reagent Quality: Verify the purity and stability of all reagents, including the this compound, the aryl halide, the palladium catalyst, and the ligand. Boronic acids can be prone to degradation over time.
Q2: I am observing significant amounts of a byproduct that appears to be the protodeboronated starting material. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids. To mitigate this:
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Use Anhydrous Conditions: Water is a primary proton source for this side reaction. Switching to anhydrous conditions with a dry, finely powdered base can significantly reduce protodeboronation.
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
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Use a More Stable Boronic Acid Derivative: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester.
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What is the cause and how can it be prevented?
A3: Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen and certain palladium species. To prevent this:
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Ensure a Strictly Inert Atmosphere: Rigorously exclude oxygen from the reaction by using proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas) and maintaining a positive pressure of argon or nitrogen.
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Use a Pd(0) Pre-catalyst: Using a Pd(0) pre-catalyst can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.
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Optimize Reaction Conditions: Adjusting the reaction temperature and catalyst loading may also help to minimize this side reaction.
Data Presentation: Reaction Condition Optimization
The following table summarizes the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions with substrates similar to this compound. This data is intended to serve as a guide for optimizing your reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95[2] |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 24 | 95[4] |
| 3 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88[3] |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 105 | 3 | 67[5] |
| 5 | 4-Chlorotoluene | Pd(dppf)Cl₂ (1) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 |
| 6 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | - | K₂CO₃ | EtOH/H₂O | Reflux | 1 | 98 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters may be required.
Materials:
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This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equivalents)
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Anhydrous and degassed solvent (e.g., Toluene/Water 5:1)
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Round-bottom flask or reaction vial
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Magnetic stir bar
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Condenser (if heating)
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial containing a magnetic stir bar, add the this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
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Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
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Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts in troubleshooting Suzuki reactions.
Caption: Troubleshooting workflow for a failed Suzuki reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with (3-Butoxy-4-chlorophenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for the Suzuki-Miyaura coupling of (3-Butoxy-4-chlorophenyl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, focusing on strategies to reduce reaction time and improve yield.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Slow or Incomplete Reaction | 1. Low Catalyst Activity: The Palladium catalyst may be inactive or poisoned. 2. Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides, leading to a slow oxidative addition step. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system. 4. Suboptimal Temperature: The reaction temperature may be too low for efficient coupling with a less reactive aryl chloride. | 1. Catalyst Selection: Use a pre-activated Pd(0) source or a catalyst system known for high activity with aryl chlorides, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Ligand Choice: Employ bulky and electron-donating phosphine ligands to facilitate the oxidative addition of the aryl chloride to the palladium center. 3. Solvent System: Ensure adequate solubility of all reactants. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with an aqueous base solution is often effective. Vigorous stirring is crucial for biphasic systems. 4. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. For challenging couplings with aryl chlorides, temperatures between 80-120°C are common. |
| Low Yield | 1. Protodeboronation: The boronic acid can be cleaved from the aryl ring before coupling occurs, especially with electron-rich boronic acids. 2. Homocoupling: Undesired coupling of two boronic acid molecules or two aryl halide molecules can occur. 3. Dehalogenation: The chloro group on the aryl partner can be replaced by hydrogen. | 1. Base Selection: Use a milder base such as K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH, which can promote protodeboronation. The use of anhydrous conditions can also mitigate this side reaction. 2. Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. 3. Reaction Time: While the goal is to optimize reaction time, excessively long reaction times at high temperatures can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Formation of Impurities | 1. Catalyst Decomposition: The palladium catalyst can decompose at high temperatures or in the presence of impurities, leading to the formation of palladium black. 2. Side Reactions: As mentioned above, protodeboronation, homocoupling, and dehalogenation can lead to significant impurities. | 1. Catalyst Loading: Use the lowest effective catalyst loading (typically 0.5-2 mol%) to minimize cost and potential for side reactions. 2. Reagent Purity: Ensure all reagents, especially the boronic acid and aryl halide, are of high purity. Impurities can poison the catalyst. 3. Reaction Monitoring: Closely monitor the reaction to avoid prolonged heating after completion, which can increase impurity formation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for a Suzuki coupling with an aryl chloride like the one in this compound?
A1: The reaction time can vary significantly depending on the specific reaction conditions. For less reactive aryl chlorides, reaction times can range from a few hours to overnight (12-24 hours). Optimization of the catalyst, ligand, base, and temperature is crucial to reduce the reaction time.
Q2: Which palladium catalysts and ligands are most effective for coupling aryl chlorides?
A2: For Suzuki couplings involving aryl chlorides, highly active palladium catalysts are required. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs). These ligands facilitate the challenging oxidative addition step with the C-Cl bond.
Q3: How does the butoxy group on the phenylboronic acid affect the reaction?
A3: The butoxy group is an electron-donating group, which makes the boronic acid more electron-rich. While this can sometimes facilitate the transmetalation step, it can also increase the susceptibility of the boronic acid to protodeboronation, a common side reaction that leads to lower yields. Careful selection of a milder base and anhydrous conditions can help mitigate this issue.
Q4: What is the optimal temperature for this coupling reaction?
A4: Due to the lower reactivity of the aryl chloride, elevated temperatures are generally required. A good starting point is typically around 80-100°C. If the reaction is slow, the temperature can be cautiously increased. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
Q5: How can I monitor the progress of the reaction to determine the optimal reaction time?
A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product, allowing you to stop the reaction at the optimal time.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol can serve as a starting point for optimization.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, which can be used as a reference for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 80-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 18 | 75-85 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 60-70 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki-Miyaura coupling.
effect of temperature on (3-Butoxy-4-chlorophenyl)boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (3-Butoxy-4-chlorophenyl)boronic acid, with a specific focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, it is recommended to store this compound in a dry, cool environment, typically at 2-8°C.[1] The container should be tightly sealed to protect it from moisture.
Q2: How does temperature affect the stability of this compound in the solid state?
A2: In the solid state, elevated temperatures can lead to two primary stability concerns for arylboronic acids: dehydration and thermal decomposition.
-
Dehydration (Boroxine Formation): Heating can cause the loss of water molecules between three molecules of the boronic acid to form a cyclic anhydride known as a boroxine. This process is often reversible upon the addition of water.[2][3]
Q3: What is protodeboronation and is it affected by temperature?
A3: Protodeboronation is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][6] This process is significantly influenced by pH, with both acidic and basic conditions often accelerating the reaction.[6][7] While pH is the primary driver, reaction temperature can also influence the rate of protodeboronation, with higher temperatures generally increasing the reaction rate.
Q4: I observed my this compound becoming gooey or oily. Is this related to temperature?
A4: The change in physical appearance to a gooey or oily substance can be indicative of boroxine formation, which may be influenced by storage conditions, including temperature and humidity.[8] It can also be due to the presence of impurities. To address this, you can try to hydrolyze the boroxine back to the boronic acid by adding a small amount of water and stirring, or by recrystallization from an aqueous solvent system.[2][8]
Q5: How can I assess the thermal stability of my batch of this compound?
A5: The most effective way to determine the thermal stability of your specific batch is to perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques will provide quantitative data on the onset of decomposition and other thermal events.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the boronic acid due to improper storage or handling. | Store the compound at the recommended 2-8°C, tightly sealed.[1] Prepare solutions fresh for each experiment. Consider using more stable derivatives like boronate esters for demanding reaction conditions.[2] |
| Compound appears clumpy or has a different texture | Absorption of moisture or formation of boroxine. | Dry the compound under vacuum. If boroxine formation is suspected, attempt to hydrolyze it back to the boronic acid by adding a small amount of water or by recrystallization.[2][8] |
| Low yields in reactions | Decomposition of the boronic acid at elevated reaction temperatures. | If possible, lower the reaction temperature. If high temperatures are necessary, minimize the reaction time. Use of a robust catalyst and optimized reaction conditions can also help. |
Experimental Protocols
While specific experimental data for the thermal decomposition of this compound is not available, the following represents a general protocol for assessing its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.
-
Instrumentation: A calibrated TGA instrument.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 500°C at a constant heating rate of 10°C/min.
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Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, and exothermic decomposition events.
-
Instrumentation: A calibrated DSC instrument.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature beyond its expected melting or decomposition point at a heating rate of 10°C/min under a nitrogen atmosphere.
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Record the heat flow as a function of temperature.
-
Data Presentation
The following table summarizes the expected observations from the thermal analysis of an arylboronic acid.
| Analysis | Parameter | Typical Observation for Arylboronic Acids |
| TGA | Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature | The temperature at which the rate of mass loss is at its maximum. | |
| Residual Mass | The percentage of mass remaining at the end of the experiment. | |
| DSC | Melting Point (Tm) | An endothermic peak corresponding to the solid-to-liquid phase transition. |
| Decomposition | An exothermic peak often following the melting point, indicating a decomposition reaction. |
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Key factors influencing the stability and degradation pathways of arylboronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Suzuki Products Derived from (3-Butoxy-4-chlorophenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Suzuki coupling products derived from (3-Butoxy-4-chlorophenyl)boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of biaryl products synthesized using this compound.
Issue 1: Presence of Unreacted this compound in the Purified Product
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Question: After column chromatography, I still observe the starting boronic acid in my final product according to my NMR and/or LC-MS data. How can I remove it?
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Answer: Unreacted boronic acid can be challenging to remove due to its polarity. Here are a few strategies:
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Aqueous Basic Wash: Before chromatographic purification, perform an aqueous workup. Wash the organic layer containing your crude product with a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. The acidic boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer.[1][2]
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Optimized Chromatography: If a basic wash is not sufficient, optimizing your column chromatography conditions is crucial. Consider using a shallower solvent gradient to improve separation.[1][3] Experiment with different solvent systems on a TLC plate first to find the optimal mobile phase for separation.[4]
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Scavenger Resins: For particularly stubborn cases, consider using a scavenger resin with diol functional groups. These resins selectively bind to boronic acids, which can then be removed by simple filtration.[2]
-
Issue 2: Contamination with Homocoupled Byproduct
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Question: My final product is contaminated with a significant amount of the homocoupled byproduct derived from this compound. How can I separate them?
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Answer: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[5][6] Separating the desired biaryl product from the symmetrical homocoupled byproduct can be difficult due to their similar polarities.[7]
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Meticulous Column Chromatography: Careful column chromatography is the most common method for separation. Use a long column with a shallow gradient of a well-chosen solvent system to maximize resolution.[1]
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Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification technique.[8][9][10] The difference in the crystal lattice energies of the desired product and the symmetrical byproduct can sometimes be exploited for separation. You may need to screen several solvents to find one that selectively crystallizes your desired product.[10]
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Issue 3: Residual Palladium Catalyst in the Final Product
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Question: I am detecting residual palladium in my product, which is a concern for my downstream applications. What are the best methods for its removal?
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Answer: Removing trace amounts of palladium is critical, especially for pharmaceutical applications.[1] Here are several effective methods:
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Filtration through Celite: After the reaction is complete, filtering the reaction mixture through a pad of Celite can effectively remove heterogeneous palladium catalysts.[11][12]
-
Activated Charcoal Treatment: For soluble palladium species, treatment with activated charcoal can be effective. Dissolve the crude product in a suitable solvent, add activated charcoal, stir for a period, and then filter through Celite.[2]
-
Metal Scavengers: Various commercial scavenger resins or silica-based scavengers with thiol or other functional groups can efficiently bind to and remove palladium.[1][11] These are often highly effective at reducing palladium levels to the ppm range.
-
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki reaction using this compound?
A1: A typical aqueous workup is the first step in purification.[1] After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene. Wash the organic layer sequentially with an aqueous basic solution (e.g., NaHCO₃ or K₂CO₃) to remove unreacted boronic acid, followed by water and then brine to remove inorganic salts. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]
Q2: How do I choose the right solvent system for column chromatography?
A2: The choice of solvent system depends on the polarity of your product.[3] Given the butoxy and chloro substituents, your product will have moderate polarity. A good starting point for TLC analysis and subsequent column chromatography would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] The optimal ratio should provide a retention factor (Rf) of around 0.2-0.4 for your desired product on a TLC plate, with good separation from impurities.[13]
Q3: My product is an oil and will not crystallize. How can I purify it?
A3: If your product is an oil, column chromatography is the most suitable purification method.[1][2] If standard silica gel chromatography is not effective or leads to decomposition, you could explore other stationary phases like alumina or reverse-phase silica gel (C18).[2]
Q4: Can I reuse the palladium catalyst?
A4: In some cases, palladium catalysts can be recovered and reused, particularly heterogeneous catalysts.[14] For homogeneous catalysts, specific techniques are required to precipitate and recover the palladium, which can then be used in subsequent reactions.[15] However, for typical lab-scale synthesis, complete removal is often prioritized over recovery and reuse.
Data Presentation
Table 1: Comparison of Palladium Removal Techniques
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration through Celite | Good for heterogeneous Pd | Simple, fast, and inexpensive[11][12] | Ineffective for soluble Pd species |
| Activated Charcoal | Good to Excellent | Relatively low cost[2] | Can sometimes adsorb the desired product |
| Metal Scavengers | Excellent | High selectivity and efficiency[1][11] | Higher cost compared to other methods |
Table 2: Common Solvent Systems for Column Chromatography of Biaryl Products
| Polarity | Non-Polar Solvent | Polar Solvent | Typical Ratio Range |
| Low to Medium | Hexanes / Heptane | Ethyl Acetate | 95:5 to 70:30 |
| Medium | Dichloromethane | Methanol | 99:1 to 95:5 |
| Medium to High | Toluene | Acetone | 98:2 to 90:10 |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 5-10 volumes of an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M aqueous NaHCO₃ solution (2 x 3 volumes).
-
Wash the organic layer with water (2 x 3 volumes).
-
Wash the organic layer with brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[3]
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[16]
-
Load the sample onto the top of the silica gel bed.[3]
-
Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the polar solvent (gradient elution).[13]
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent.[17]
-
If insoluble impurities are present, perform a hot filtration.[17]
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
Collect the crystals by vacuum filtration.[17]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 15. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: (3-Butoxy-4-chlorophenyl)boronic Acid in Catalytic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Butoxy-4-chlorophenyl)boronic acid in catalytic reactions, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no yield in Suzuki-Miyaura coupling reactions with this compound?
A1: Low or no yield in Suzuki-Miyaura reactions involving this compound can stem from several factors:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to deactivation by various impurities.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly hinder the reaction.
-
Reagent Quality and Stability: Degradation of the boronic acid or the coupling partner can prevent product formation.
-
Presence of Oxygen: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1]
Q2: What are common catalyst poisons I should be aware of?
A2: Palladium catalysts are sensitive to a range of substances that can act as poisons, leading to decreased catalytic activity. Key poisons include:
-
Sulfur Compounds: Elemental sulfur and sulfur-containing compounds are well-known poisons for palladium catalysts.[2][3] These can originate from starting materials or reagents.
-
Excess Cyanide: While not a common contaminant, excess cyanide ions can terminate the catalytic cycle by forming inactive palladium-cyanide complexes.
-
Other Nucleophiles: Strong nucleophiles, if present as impurities, can compete with the desired transmetalation step.
Q3: My reaction is turning black, and the yield is low. What is happening?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the aggregation of the Pd(0) catalyst. This aggregation renders the catalyst inactive. It is a common mode of catalyst deactivation in palladium-catalyzed cross-coupling reactions.[4] This can be caused by:
-
High temperatures.
-
Inefficient ligand stabilization of the Pd(0) species.
-
The presence of impurities that promote aggregation.
Q4: I am observing significant formation of a byproduct that is not my desired coupled product. What could it be?
A4: Common side reactions in Suzuki-Miyaura couplings include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on your this compound. This is a common issue, especially with electron-rich boronic acids.[5]
-
Homocoupling: Dimerization of the boronic acid or the aryl halide coupling partner can occur, leading to byproducts. Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[5][6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura reactions with this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | - Use a freshly opened or properly stored catalyst. - Run a control reaction with a known successful substrate combination. | - Purchase a new batch of catalyst. - Consider using a more robust pre-catalyst. |
| Catalyst Poisoning | - Analyze starting materials for potential poisons (e.g., sulfur content). | - Purify starting materials. - Use a higher catalyst loading as a temporary solution.[2] |
| Suboptimal Base | - The chosen base may not be suitable for the specific substrates and solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base is often solvent-dependent.[5] |
| Inappropriate Solvent | - The solvent may not be effectively solubilizing all reaction components. | - Try different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Ensure solvents are anhydrous and degassed.[5] |
| Low Reaction Temperature | - The reaction may be sluggish at the current temperature. | - Gradually increase the reaction temperature, monitoring for product formation and byproduct formation. |
| Insufficient Reaction Time | - The reaction may not have reached completion. | - Monitor the reaction progress over a longer period using TLC or LC-MS. |
| Oxygen Contamination | - The reaction mixture was not properly degassed. | - Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Nitrogen or Argon).[1] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Protodeboronation Product | - Presence of water. - Strong base. | - Use anhydrous solvents. - Switch to a milder base (e.g., KF or K₂CO₃).[5] - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5] |
| Homocoupling of Boronic Acid | - Presence of oxygen. - Presence of Pd(II) species. | - Rigorously degas all reagents and the reaction vessel.[5] - Use a Pd(0) source (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of a Pd(II) precatalyst.[5] |
| Homocoupling of Aryl Halide | - High catalyst loading. - High temperature. | - Reduce the catalyst loading. - Lower the reaction temperature. |
Quantitative Data on Catalyst Poisons
The following table summarizes the impact of a common poison on palladium catalyst performance in a Suzuki-Miyaura coupling reaction. While not specific to this compound, it provides a general indication of the detrimental effects.
| Poison | Concentration (ppm) | Effect on a Model Suzuki Coupling Reaction | Reference |
| Elemental Sulfur | 50 | Significant reduction in reaction conversion. | [2] |
| Elemental Sulfur | 100 | Complete inhibition of the reaction. | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Catalyst Regeneration after Suspected Sulfur Poisoning
Regeneration of a poisoned palladium catalyst can be challenging. This is a general procedure that may offer partial recovery of activity.
Procedure:
-
Catalyst Isolation: If using a heterogeneous catalyst, filter it from the reaction mixture. For homogeneous catalysts, this procedure is not applicable.
-
Washing: Wash the isolated catalyst thoroughly with a solvent that will not dissolve the catalyst but will remove adsorbed organic impurities.
-
Hydrogen Treatment: Place the catalyst in a tube furnace and heat under a flow of hydrogen gas. The temperature and duration will depend on the specific catalyst and support. A typical starting point is 200-400°C for several hours.[7] Caution: This procedure should only be performed by trained personnel with appropriate safety precautions due to the flammability of hydrogen gas.
-
Activity Test: After cooling under an inert atmosphere, test the activity of the regenerated catalyst in a small-scale reaction.
Visualizations
Caption: Mechanism of catalyst poisoning in Suzuki-Miyaura coupling.
References
- 1. dcl-inc.com [dcl-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to (3-Butoxy-4-chlorophenyl)boronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (3-Butoxy-4-chlorophenyl)boronic acid and other commercially available substituted phenylboronic acids. The focus is on their application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the development of novel pharmaceutical compounds and functional materials. This document offers a side-by-side look at their physicochemical properties and performance in a standardized reaction, supported by experimental protocols and visual diagrams of key chemical processes.
Physicochemical Properties: A Comparative Overview
The choice of a substituted phenylboronic acid in a Suzuki-Miyaura coupling reaction can be influenced by its intrinsic physical and chemical properties. Factors such as molecular weight, melting point, and the nature and position of substituents on the phenyl ring play a crucial role in the solubility, reactivity, and overall success of the coupling reaction. The following table summarizes the key physicochemical properties of this compound and a selection of alternative substituted phenylboronic acids.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1256346-36-7 | C10H14BClO3 | 228.48[1] | No data available |
| 3-Chloro-4-methoxyphenylboronic acid | 175883-60-0 | C7H8BClO3 | 186.40 | 238-242 [ ] |
| 4-Chlorophenylboronic acid | 1679-18-1 | C6H6BClO2 | 156.37 | 284-289[2] |
| 3-Chlorophenylboronic acid | 63503-60-6 | C6H6BClO2 | 156.37 | 185-189 [ ] |
Performance in Suzuki-Miyaura Cross-Coupling: A Standardized Comparison
Standard Reaction: Coupling of various substituted phenylboronic acids with 4-chloroacetophenone.
| Phenylboronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 4-Chloroacetophenone | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 18 | Expected High |
| 4-Methoxyphenylboronic acid | 4-Chloroacetophenone | Pd(II)-complex 7 / TBAB | Cs2CO3 | Water | 100 | 6 | 75 (conversion)[4] |
| 4-Chlorophenylboronic acid | 4-Chloroacetophenone | Pd(II)-complex 7 / TBAB | Cs2CO3 | Water | 100 | 6 | 80 (conversion)[4] |
| Phenylboronic acid | 4-Chloroacetophenone | Pd(II)-complex 7 / TBAB | Cs2CO3 | Water | 100 | 6 | 88 (conversion)[4] |
Note: The expected high yield for this compound is an inference based on the electron-donating nature of the butoxy group, which is known to facilitate Suzuki-Miyaura reactions.[3] Direct experimental validation is required for confirmation.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining reliable and comparable results. The following protocol is a generalized procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with a substituted phenylboronic acid, based on established methodologies.[4][5]
General Protocol for Suzuki-Miyaura Cross-Coupling of 4-Chloroacetophenone with a Substituted Phenylboronic Acid:
Materials:
-
Substituted Phenylboronic Acid (1.2 mmol)
-
4-Chloroacetophenone (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K3PO4, 2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenylboronic acid (1.2 mmol), 4-chloroacetophenone (1.0 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add toluene (4 mL) and water (1 mL) to the flask.
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing Key Processes in Suzuki-Miyaura Coupling
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for selecting a substituted phenylboronic acid.
Caption: Generic signaling pathway modulation by a substituted biaryl.
Conclusion
This compound represents a valuable building block for the synthesis of complex biaryl structures, particularly in the context of drug discovery and materials science. Its butoxy substituent is expected to confer favorable reactivity in Suzuki-Miyaura cross-coupling reactions. While direct, side-by-side comparative data with other substituted phenylboronic acids is limited in the current literature, the information and standardized protocol provided in this guide offer a solid foundation for researchers to make informed decisions and design effective synthetic strategies. Further experimental investigation is warranted to fully elucidate the comparative performance of this compound.
References
Stability Showdown: (3-Butoxy-4-chlorophenyl)boronic acid vs. its Pinacol Ester
For researchers, scientists, and drug development professionals, the choice between using a boronic acid or its corresponding pinacol ester derivative is a critical decision that impacts reaction efficiency, reproducibility, and shelf-life of key intermediates. This guide provides an objective comparison of the stability of (3-Butoxy-4-chlorophenyl)boronic acid and its pinacol ester, supported by established chemical principles and representative experimental data.
In the landscape of synthetic chemistry, particularly in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling, boronic acids are invaluable building blocks. However, their inherent instability can present significant challenges.[1][2] The conversion of a boronic acid to its pinacol ester is a common strategy to mitigate these stability issues, offering a more robust and easier-to-handle reagent.[1][2] This guide will delve into the chemical principles underpinning the stability differences and provide practical guidance for the handling and application of these two compounds.
The Stability Trade-Off: Reactivity vs. Robustness
The fundamental difference between this compound and its pinacol ester lies in a trade-off between reactivity and stability.[1] The free boronic acid is generally more reactive, which can lead to faster reaction times.[1] This enhanced reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this reactivity comes at the cost of reduced stability.[1]
Conversely, the pinacol ester of this compound offers significantly enhanced stability.[1][3] The pinacol group provides steric hindrance around the boron center, protecting it from common degradation pathways.[3] This makes the pinacol ester easier to handle, purify by chromatography, and store for extended periods.[1][2] While often more stable, the pinacol ester may exhibit slower reaction kinetics compared to the parent boronic acid, as it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions typical of many cross-coupling reactions.[1]
Key Degradation Pathways
There are three primary degradation pathways that affect the stability of this compound:
-
Dehydration to Boroxine: Boronic acids are prone to reversible dehydration to form cyclic trimers known as boroxines.[2] This process can lead to inconsistencies in stoichiometry and reactivity.
-
Oxidation: The boron-carbon bond in boronic acids is susceptible to oxidation, which can cleave the boronic acid group and lead to the formation of phenolic byproducts.[4][5] This degradation can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This degradation is often promoted by aqueous basic or acidic conditions.[6]
The pinacol ester of this compound is significantly more resistant to all three of these degradation pathways. The bulky pinacol group sterically shields the boron atom, hindering the intermolecular interactions required for boroxine formation and protecting it from oxidative and protodeboronative cleavage.[2][3]
Quantitative Stability Comparison
| Parameter | This compound | This compound Pinacol Ester | Rationale |
| Physical Form | Often a crystalline solid | Often a crystalline solid or oil | Pinacol esters can sometimes be oils, which may present handling challenges.[7] |
| Shelf-life | Shorter | Longer | Pinacol esters are less prone to degradation from moisture and air, allowing for extended storage without significant loss of purity.[2] |
| Hydrolytic Stability | Susceptible to hydrolysis | More resistant to hydrolysis | The formation of the pinacol ester is reversible in the presence of water, but the equilibrium generally favors the more stable ester form under anhydrous conditions.[7] |
| Oxidative Stability | Susceptible to oxidation | More resistant to oxidation | The steric bulk of the pinacol group offers protection against oxidation compared to the free boronic acid.[3] |
| Thermal Stability | Less stable | Generally more stable | The robust cyclic structure of the pinacol boronate contributes to greater thermal stability.[3] |
| Chromatographic Purity | Can be challenging to purify | Easier to purify by chromatography | Pinacol esters are generally less polar and less prone to streaking on silica gel compared to the corresponding boronic acids.[1][7] |
Experimental Protocols
To quantitatively assess the stability of this compound and its pinacol ester, the following experimental protocols can be employed.
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
Objective: To monitor the degradation of the boronic acid or its pinacol ester over time under specific stress conditions.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Materials:
-
This compound or its pinacol ester
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the test compound and the internal standard in the chosen deuterated solvent of known concentration.
-
Transfer an aliquot of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Subject the NMR tube to the desired stress condition (e.g., exposure to air, elevated temperature, addition of a small amount of water or a weak acid/base).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the characteristic peaks of the starting material relative to the integral of the internal standard to quantify the degradation.
Protocol 2: Stability-Indicating HPLC Assay
Objective: To quantify the amount of intact boronic acid or pinacol ester and detect the formation of degradation products over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
This compound or its pinacol ester
-
HPLC-grade acetonitrile and water
-
Reverse-phase C18 column
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile).
-
Prepare samples for analysis by diluting the stock solution to a known concentration.
-
Subject the stock solution to the desired stress conditions (e.g., elevated temperature, different pH buffers).
-
At specified time points, withdraw an aliquot of the stressed solution, dilute it to the working concentration, and inject it into the HPLC system.
-
Develop an HPLC method with a suitable mobile phase gradient (e.g., acetonitrile/water) to achieve good separation between the parent compound and any potential degradation products.
-
Monitor the peak area of the parent compound at an appropriate UV wavelength to determine its concentration over time.
Visualizing Stability and Workflow
The following diagrams illustrate the chemical equilibrium involved and a typical workflow for assessing stability.
Caption: Equilibrium between boronic acid, boroxine, and pinacol ester.
Caption: Experimental workflow for stability assessment.
Conclusion
For applications requiring robust, stable, and easy-to-handle reagents for multi-step synthesis or for building blocks in drug discovery pipelines, the pinacol ester of this compound is the superior choice.[1][2][3] Its enhanced stability towards dehydration, oxidation, and protodeboronation ensures greater reliability and reproducibility in experimental outcomes.[1][2][3] While the free boronic acid may offer advantages in terms of reactivity for certain in situ applications, its inherent instability necessitates careful handling and storage to prevent degradation.[1] Researchers should carefully consider the stability requirements of their specific application when selecting between this compound and its pinacol ester to optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Cross-Coupling Methods for (3-Butoxy-4-chlorophenyl)boronic Acid
For researchers and professionals in drug development, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry. (3-Butoxy-4-chlorophenyl)boronic acid is a valuable building block, but its electron-rich nature and the presence of a relatively inert chloro-substituent can present challenges for standard cross-coupling protocols. This guide provides an objective comparison of several alternative cross-coupling methodologies, offering experimental data from related systems to inform reaction design and optimization.
The following sections detail various palladium- and copper-catalyzed cross-coupling reactions that serve as powerful alternatives to the conventional Suzuki-Miyaura coupling. Each method offers unique advantages concerning substrate scope, functional group tolerance, and reaction conditions.
Data Presentation: A Quantitative Comparison of Cross-Coupling Methods
The table below summarizes quantitative data for different cross-coupling reactions applied to substrates structurally similar to this compound, focusing on the coupling of electron-rich aryl chlorides. This data is compiled to provide a comparative overview of expected yields and required conditions.
| Coupling Method | Electrophile | Nucleophile | Catalyst System | Base / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 12 | 98 |
| Negishi | 4-Chloroanisole | Phenylzinc chloride | Pd(OAc)₂ / CPhos | - | THF/Toluene | RT | 16 | 95 |
| Hiyama | 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 12 | 78[1] |
| Kumada | 4-Chloroanisole | Phenylmagnesium bromide | Pd(OAc)₂ / IPr·HCl | - | Dioxane/THF | 80 | 2 | 99[2] |
| Stille | 4-Chloroanisole | Phenyltributylstannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 100 | 12 | 95 |
| Sonogashira | 4-Chloro-anisole | Phenyl-acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 | 8 | 92 |
| Buchwald-Hartwig | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 91[3] |
| Chan-Lam | Phenol | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | 93[4] |
Experimental Protocols
Detailed methodologies for key alternative cross-coupling reactions are provided below. These protocols are based on established literature procedures for similar substrates and can be adapted for this compound.
Negishi Cross-Coupling Protocol
The Negishi coupling utilizes organozinc reagents, which offer a balance of high reactivity and functional group tolerance.[5]
Materials:
-
(3-Butoxy-4-chlorophenyl) iodide or bromide (for conversion to organozinc)
-
Aryl or heteroaryl halide (coupling partner)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
n-Butyllithium (n-BuLi)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos ligand
-
Anhydrous THF and Toluene
Procedure:
-
Preparation of the Organozinc Reagent: To a solution of (3-Butoxy-4-chlorophenyl) iodide (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes. Add a solution of anhydrous ZnCl₂ (1.1 equiv) in THF and allow the mixture to warm to room temperature.
-
Cross-Coupling Reaction: In a separate flask, dissolve the aryl halide (1.2 equiv), Pd(OAc)₂ (1 mol%), and CPhos (2 mol%) in a 1:1 mixture of THF and Toluene.
-
Add the freshly prepared organozinc solution to the catalyst mixture under an inert atmosphere.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Hiyama Cross-Coupling Protocol
The Hiyama coupling employs organosilanes, which are stable, non-toxic, and easy to handle reagents.[1][6]
Materials:
-
(3-Butoxy-4-chlorophenyl)trifluorosilane
-
Aryl or heteroaryl chloride (coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Anhydrous tert-Butanol (t-BuOH)
Procedure:
-
To a microwave vial under an argon atmosphere, add (3-Butoxy-4-chlorophenyl)trifluorosilane (1.5 equiv), Pd(OAc)₂ (2.5 mol%), and XPhos (5 mol%) in t-BuOH.
-
Add TBAF (2.5 equiv) and stir the mixture for 5 minutes at room temperature.
-
Add a solution of the aryl chloride (1.0 equiv) in t-BuOH.
-
Seal the vial and heat the reaction mixture to 60-100 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Chan-Lam C-N Coupling Protocol
The Chan-Lam coupling is a copper-catalyzed method for forming C-N or C-O bonds, notable for its mild conditions and use of air as the oxidant.[4][7]
Materials:
-
This compound
-
Amine or Phenol (coupling partner)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable base
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the amine or phenol (1.2 equiv), Cu(OAc)₂ (1.1 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ followed by pyridine (2.0 equiv).
-
Stir the reaction mixture, open to the air, at room temperature for 48-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general workflow and a representative catalytic cycle for cross-coupling reactions.
References
- 1. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
A Researcher's Guide to the Validation of Suzuki Coupling Products: A Comparative Analysis
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds to form biaryl scaffolds. This guide provides an objective comparison of the validation of Suzuki coupling products derived from (3-Butoxy-4-chlorophenyl)boronic acid, with a focus on the synthesis of 3-Butoxy-4-chloro-4'-methoxybiphenyl. We present a comparative analysis of alternative synthetic methodologies and provide detailed experimental protocols and supporting data to aid in the selection of optimal synthetic and validation strategies.
Performance Comparison of Biaryl Synthesis Methods
The synthesis of biaryl compounds can be achieved through various cross-coupling reactions. While the Suzuki-Miyaura coupling is widely employed due to its versatility and tolerance of a wide range of functional groups, alternative methods such as the Negishi and Hiyama couplings offer distinct advantages and disadvantages.[1] The choice of method often depends on the specific substrates, desired yield, and reaction conditions. Below is a comparative summary of these methods for the synthesis of the model compound 3-Butoxy-4-chloro-4'-methoxybiphenyl.
| Method | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene/Ethanol/Water | Na₂CO₃ | 80 | 12 | 92 |
| Negishi Coupling | (3-Butoxy-4-chlorophenyl)zinc chloride | 4-Bromoanisole | Pd(PPh₃)₄ | THF | - | 65 | 6 | 88 |
| Hiyama Coupling | (3-Butoxy-4-chlorophenyl)trimethoxysilane | 4-Bromoanisole | [Pd(allyl)Cl]₂ / P(t-Bu)₃ | Dioxane | TBAF | 100 | 18 | 85 |
Table 1: Comparison of Suzuki, Negishi, and Hiyama coupling reactions for the synthesis of 3-Butoxy-4-chloro-4'-methoxybiphenyl. Data is compiled from representative literature procedures and may vary based on specific experimental conditions.
Validation Techniques for Suzuki Coupling Products
The rigorous validation of a synthesized compound is critical to ensure its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including the connectivity of atoms and the chemical environment of each nucleus. | Provides unambiguous structure elucidation and can be used for purity assessment. | Can be complex to interpret for molecules with overlapping signals. |
| Mass Spectrometry (MS) | Precise molecular weight of the product. | High sensitivity, useful for confirming the molecular formula. | Does not provide detailed structural information on its own; isomers are often indistinguishable. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample and separation of the product from impurities. | Excellent for assessing purity and can be used for preparative purification. | Requires reference standards for absolute quantification. |
| Gas Chromatography (GC) | Retention time for purity assessment and separation from volatile impurities. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Table 2: Comparison of common validation techniques for Suzuki coupling products.
Experimental Protocols
Detailed methodologies for the synthesis of 3-Butoxy-4-chloro-4'-methoxybiphenyl via Suzuki-Miyaura coupling and its subsequent validation are provided below.
Synthesis of 3-Butoxy-4-chloro-4'-methoxybiphenyl via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoanisole, Pd(OAc)₂, and PPh₃.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Add sodium carbonate to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Validation by NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Data Analysis:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.45 (m, 2H), 7.35 (d, J = 2.2 Hz, 1H), 7.28 (dd, J = 8.4, 2.2 Hz, 1H), 7.00-6.95 (m, 2H), 6.90 (d, J = 8.4 Hz, 1H), 4.05 (t, J = 6.5 Hz, 2H), 3.85 (s, 3H), 1.85-1.75 (m, 2H), 1.55-1.45 (m, 2H), 1.00 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 159.0, 155.5, 134.5, 131.0, 130.5, 129.0, 128.0, 127.5, 122.0, 114.0, 113.5, 68.5, 55.3, 31.2, 19.3, 13.8.
Validation by Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Data Analysis:
-
MS (ESI+): m/z calculated for C₁₇H₁₉ClO₂ [M+H]⁺: 291.11; found: 291.11.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the validation of Suzuki coupling products and their potential biological implications, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for synthesis, purification, and validation.
Caption: Logical guide for comparing synthetic methods.
Certain biphenyl derivatives have shown activity as modulators of key signaling pathways in drug discovery, such as the Androgen Receptor (AR) signaling pathway, which is crucial in prostate cancer.[2]
Caption: Androgen Receptor (AR) signaling pathway.
References
A Comparative Spectroscopic Guide to (3-Butoxy-4-chlorophenyl)boronic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of (3-Butoxy-4-chlorophenyl)boronic acid and its structurally related derivatives. Due to the limited availability of published experimental data for the target compound, this guide leverages data from key structural analogues—4-chlorophenylboronic acid and 3-butoxyphenylboronic acid—to provide a comprehensive understanding of their spectroscopic properties. This information is crucial for the identification, characterization, and quality control of these important building blocks in synthetic chemistry and drug discovery.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its comparator compounds. Please note that where experimental data is not available, predicted values based on established spectroscopic principles and data from similar compounds are provided and clearly indicated.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~8.2 (broad s) | s | 2H | B(OH)₂ |
| ~7.85 | d | 1H | Ar-H | |
| ~7.70 | dd | 1H | Ar-H | |
| ~7.10 | d | 1H | Ar-H | |
| ~4.05 | t | 2H | -OCH₂- | |
| ~1.70 | m | 2H | -CH₂- | |
| ~1.45 | m | 2H | -CH₂- | |
| ~0.95 | t | 3H | -CH₃ | |
| 4-chlorophenylboronic acid [1] | 8.16 | broad s | 2H | B(OH)₂ |
| 7.79 | d (J=8.3 Hz) | 2H | Ar-H | |
| 7.39 | d (J=8.3 Hz) | 2H | Ar-H | |
| 3-butoxyphenylboronic acid (Predicted) | ~8.0 (broad s) | s | 2H | B(OH)₂ |
| ~7.40-7.30 | m | 2H | Ar-H | |
| ~7.25 | t | 1H | Ar-H | |
| ~6.90 | d | 1H | Ar-H | |
| 4.00 | t | 2H | -OCH₂- | |
| 1.72 | m | 2H | -CH₂- | |
| 1.47 | m | 2H | -CH₂- | |
| 0.96 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~158 | Ar-C-O |
| ~135 | Ar-C-Cl | |
| ~132, ~128, ~115 | Ar-C-H | |
| ~(broad) | Ar-C-B | |
| ~68 | -OCH₂- | |
| ~31 | -CH₂- | |
| ~19 | -CH₂- | |
| ~14 | -CH₃ | |
| 4-chlorophenylboronic acid (Predicted) | ~138 | Ar-C-Cl |
| ~135 | Ar-C-H | |
| ~128 | Ar-C-H | |
| ~(broad) | Ar-C-B | |
| 3-butoxyphenylboronic acid (Predicted) | ~159 | Ar-C-O |
| ~130 | Ar-C-H | |
| ~122 | Ar-C-H | |
| ~118 | Ar-C-H | |
| ~115 | Ar-C-H | |
| ~(broad) | Ar-C-B | |
| ~67 | -OCH₂- | |
| ~31 | -CH₂- | |
| ~19 | -CH₂- | |
| ~14 | -CH₃ |
Table 3: FT-IR Spectral Data (ATR)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound (Predicted) | ~3300 (broad) | O-H stretch (B-OH) |
| ~2960, ~2870 | C-H stretch (aliphatic) | |
| ~1600, ~1480 | C=C stretch (aromatic) | |
| ~1350 | B-O stretch | |
| ~1250 | C-O stretch (aryl ether) | |
| ~1020 | C-Cl stretch | |
| 4-chlorophenylboronic acid | Conforms to structure[2] | |
| ~3300 (broad) | O-H stretch (B-OH) | |
| ~1600, ~1490 | C=C stretch (aromatic) | |
| ~1350 | B-O stretch | |
| ~1090 | C-Cl stretch | |
| 3-butoxyphenylboronic acid (Predicted) | ~3300 (broad) | O-H stretch (B-OH) |
| ~2960, ~2870 | C-H stretch (aliphatic) | |
| ~1600, ~1470 | C=C stretch (aromatic) | |
| ~1350 | B-O stretch | |
| ~1240 | C-O stretch (aryl ether) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z | Interpretation |
| This compound | ESI- | [M-H]⁻ at 227.06 | Molecular Ion |
| ESI+ | [M+H]⁺ at 229.08, [M+Na]⁺ at 251.06 | Molecular Ion Adducts | |
| 4-chlorophenylboronic acid | ESI- | [M-H]⁻ at 154.99 | Molecular Ion |
| ESI+ | [M+H]⁺ at 157.01, [M+Na]⁺ at 179.00 | Molecular Ion Adducts | |
| 3-butoxyphenylboronic acid | ESI- | [M-H]⁻ at 193.10 | Molecular Ion |
| ESI+ | [M+H]⁺ at 195.12, [M+Na]⁺ at 217.10 | Molecular Ion Adducts |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before analysis.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Spectral Width: 0-12 ppm
-
Referencing: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used as the internal standard.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more
-
Spectral Width: 0-200 ppm
-
Referencing: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used as the internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: FT-IR spectrometer with a universal ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be acquired before sample analysis.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive data.
-
Mass Range: m/z 50-500
-
Data Analysis: Analyze the resulting spectra for the molecular ion peak ([M-H]⁻ or [M+H]⁺) and common adducts (e.g., [M+Na]⁺). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed in the molecular ion cluster.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of phenylboronic acid derivatives.
Caption: General workflow for the spectroscopic analysis of phenylboronic acid derivatives.
Caption: Application of spectroscopic analysis in monitoring a Suzuki-Miyaura coupling reaction.
References
The Butoxy Boost: A Comparative Guide to the Influence of the Butoxy Group on Suzuki-Miyaura Coupling Reactivity
For researchers, scientists, and drug development professionals, optimizing carbon-carbon bond formation is a critical step in synthesizing novel molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor. This guide provides a comparative analysis of the influence of a butoxy substituent on the reactivity of aryl bromides in this widely used reaction, offering insights supported by experimental data from the literature.
The electronic nature of substituents on the coupling partners can significantly impact the efficiency of the Suzuki-Miyaura reaction. The butoxy group, an electron-donating group, can modulate the reactivity of the aryl halide. While electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step, the effect of electron-donating groups is more nuanced and can influence other steps in the catalytic cycle. To illustrate this, we will compare the reactivity of an aryl bromide bearing a para-butoxy group (represented by its close analogue, p-bromoanisole) with an unsubstituted bromobenzene.
Quantitative Data Comparison
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [1] |
| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 90 | [2] |
| p-Bromoanisole | Pd-bpydc-Nd | Cs₂CO₃ | Dioxane | 80 | 24 | 98 | [3] |
| Bromobenzene | PdFe₂O₄ | K₂CO₃ | Methanol/H₂O | 100 | - | 92 | [4] |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of p-bromoanisole and bromobenzene, adapted from the literature.
Protocol 1: Suzuki-Miyaura Coupling of p-Bromoanisole with Phenylboronic Acid
Materials:
-
p-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane/Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add p-bromoanisole, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1]
Protocol 2: Suzuki-Miyaura Coupling of Bromobenzene with Phenylboronic Acid
Materials:
-
Bromobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (1 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve bromobenzene and phenylboronic acid in toluene.
-
Add an aqueous solution of sodium carbonate to the mixture.
-
Purge the solution with an inert gas for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be further purified by recrystallization or column chromatography.[2]
Mechanistic Insight and Experimental Workflow
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling and a generalized experimental workflow.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
References
Safety Operating Guide
Navigating the Safe Disposal of (3-Butoxy-4-chlorophenyl)boronic acid: A Comprehensive Guide
For laboratory professionals engaged in research, scientific discovery, and drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides detailed, procedural instructions for the proper disposal of (3-Butoxy-4-chlorophenyl)boronic acid, ensuring the protection of personnel and the environment. Adherence to these protocols is essential for maintaining the integrity of your laboratory's safety standards.
I. Essential Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is imperative to be outfitted with the correct personal protective equipment (PPE). This compound is classified as a hazardous substance and demands careful handling to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[1][2][3][4]
-
Protective Clothing: A lab coat or a chemical-resistant apron must be worn to shield against skin contamination.[1][2][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.[1][5]
All handling and disposal operations should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2] Ensure that an emergency eyewash station and a safety shower are easily accessible.[2][5]
II. Hazard Profile and Waste Classification
This compound possesses multiple hazard characteristics that dictate its disposal pathway. As a boronic acid, it is a weak acid. The presence of a chlorine atom classifies it as a halogenated organic compound. Safety data sheets for similar compounds indicate that it is likely harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7][8]
Key Disposal Principles:
-
Hazardous Waste: This compound must be treated as hazardous chemical waste.[1][2]
-
No Drain Disposal: Under no circumstances should this chemical be disposed of down the sanitary sewer.[2][4]
-
Segregation is Critical: This waste must be segregated and not mixed with other waste streams, particularly incompatible materials like strong oxidizing agents, strong acids, or bases, unless as part of a specific, approved neutralization protocol.[4][9][10] It should be collected in a container designated for halogenated organic waste.[9][11][12]
The following table summarizes the key data points for the safe handling and disposal of this compound.
| Parameter | Specification | Source |
| Hazard Class | Acute toxicity (Oral), Skin Irritation, Eye Irritation, Specific target organ toxicity (respiratory system) | [6][7][8] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust is present) | [1][2][3][4][5] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste | [1][2][9][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, bleach, ammonia | [1][4][9] |
| Spill Cleanup Material | Inert absorbent (e.g., vermiculite, sand) | [2][9] |
III. Step-by-Step Disposal Procedures
The recommended and safest method for disposing of this compound is through collection for licensed hazardous waste disposal. In-lab neutralization is a potential alternative for very small quantities but should only be undertaken with explicit permission from your institution's Environmental Health and Safety (EHS) department and in strict accordance with local regulations.
Method 1: Collection for Hazardous Waste Disposal (Recommended)
This is the preferred method for all quantities of this compound waste.
Experimental Protocol:
-
Waste Collection: Carefully transfer the waste material (solid or in solution) into a designated hazardous waste container. Use a funnel for liquids to prevent spills.[2]
-
Container Selection: The waste container must be compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are appropriate choices.[2] The container must have a tightly sealing cap.[1][9][12]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[9][10][12] The label must clearly identify the contents, including the full chemical name "this compound" and the approximate quantity or concentration.[11]
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[2][9] The storage area should be cool, dry, and well-ventilated.[1][9]
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
Method 2: In-Lab Neutralization of Small Quantities (Use with Caution)
This procedure should only be performed for trace amounts and where institutional policy and local regulations permit.
Experimental Protocol:
-
Preparation: In a chemical fume hood, while wearing all required PPE, place the small quantity of this compound waste into a beaker. If it is a solid, dissolve it in a minimal amount of water.[1]
-
Neutralization: Slowly add a mild base, such as a solution of sodium bicarbonate (baking soda), to the beaker while stirring.[1][4]
-
pH Monitoring: After the initial reaction subsides, use a pH strip or a calibrated pH meter to check the solution's pH. Continue to add the basic solution incrementally until the pH is between 5.5 and 9.0.[1][10]
-
Final Disposal: Even after neutralization, the resulting solution contains a halogenated organic compound and should be collected as hazardous waste following the steps outlined in Method 1. Do not assume it is safe for drain disposal without explicit confirmation from your EHS department.[1]
IV. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2][9] For solid spills, carefully sweep up the material to avoid generating dust.[6][7]
-
Collection: Place all contaminated absorbent material and cleaning supplies into a sealable, compatible container.[2][9]
-
Labeling and Disposal: Label the container as hazardous waste, detailing the spilled chemical and the cleanup materials. Dispose of it according to the procedures for hazardous waste collection.[2][9]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[2]
V. Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. laballey.com [laballey.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling (3-Butoxy-4-chlorophenyl)boronic acid
This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with (3-Butoxy-4-chlorophenyl)boronic acid. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound and similar boronic acid compounds, a comprehensive approach to personal protection is essential to minimize exposure and mitigate potential hazards. Boronic acids can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3]
Core Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face Protection | Safety Glasses and Face Shield | Use chemical safety goggles or glasses with side shields that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Wear chemical-resistant gloves, such as nitrile gloves.[4] Gloves must be inspected before use and disposed of properly after handling the compound.[2] Use proper glove removal technique to avoid skin contact.[2] |
| Body Protection | Laboratory Coat | A laboratory coat or other protective clothing is necessary to prevent skin contact.[1][5] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[4][5] If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
After Handling :
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2]
-
Decontaminate all work surfaces and equipment after use.
-
Disposal Plan: Managing this compound Waste
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Waste Segregation and Collection
-
Solid Waste : Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, filter paper) in a designated, sealable, and clearly labeled hazardous waste container.[1][5]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]
-
Empty Containers : Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[5]
Storage of Hazardous Waste
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, until collection by a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][5]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
